Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 1-methyl-5-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-14-10(13)8-6-9(7(2)3)12(4)11-8/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCHFVMVZAUGST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653283 | |
| Record name | Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170483-34-7 | |
| Record name | Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" chemical properties
This guide provides an in-depth technical analysis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate , a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., cannabinoid receptor ligands, kinase inhibitors).
Part 1: Executive Summary & Chemical Identity
This compound is a trisubstituted pyrazole ester characterized by a specific regiochemical arrangement: a methyl group at N1, an isopropyl group at C5, and an ethoxycarbonyl group at C3. This specific substitution pattern distinguishes it from its regioisomer (the "Sildenafil-like" 1-methyl-3-isopropyl-5-carboxylate), imparting unique steric and electronic properties that influence its reactivity and binding affinity in biological targets.
Chemical Datasheet
| Property | Data |
| IUPAC Name | Ethyl 1-methyl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate |
| CAS Number | Not widely listed; Analogous to 78208-72-7 (N-H variant) |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Physical State | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Sparingly soluble in water |
| LogP (Calc) | ~2.31 |
| Topological PSA | 44.12 Ų |
| Key Functional Groups | Ester (electrophile), Pyrazole N2 (weak base), Isopropyl (lipophilic) |
Part 2: Synthesis & Regiochemical Control (Expertise & Experience)
The synthesis of this molecule hinges on the regioselective cyclocondensation of a 1,3-dielectrophile with methylhydrazine. A common pitfall in pyrazole chemistry is the formation of inseparable regioisomeric mixtures (1,3- vs. 1,5-isomers).
Primary Synthetic Route: The Claisen-Cyclization Protocol
This route ensures the correct placement of the isopropyl group at C5 relative to the N1-methyl.
Step 1: Claisen Condensation
Reaction of 3-methyl-2-butanone (isopropyl methyl ketone) with diethyl oxalate in the presence of a base (NaOEt) yields the diketoester intermediate: Ethyl 4-methyl-2,4-dioxopentanoate .
-
Mechanism:[1][2][3][4] Enolate formation at the methyl group of the ketone attacks the diethyl oxalate.
Step 2: Cyclization with Methylhydrazine
The reaction of the diketoester with methylhydrazine is the critical regiodefining step.
-
Target Regioisomer (1-Me, 5-iPr, 3-COOEt): Favored when the reaction is conducted in non-polar solvents (e.g., Hexane/Toluene) or under controlled pH. The more nucleophilic terminal nitrogen (NH₂) of methylhydrazine attacks the most electrophilic ketone (C2, adjacent to the ester), while the internal nitrogen (NHMe) attacks the C4 ketone (adjacent to the isopropyl group).
-
Alternative Regioisomer (1-Me, 3-iPr, 5-COOEt): Favored in polar protic solvents (EtOH/AcOH) where solvation effects stabilize the alternative transition state.
Experimental Protocol: Synthesis of this compound
Reagents:
-
Sodium Ethoxide (21% in EtOH)
-
Diethyl Oxalate (1.0 eq)
-
3-Methyl-2-butanone (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
Acetic Acid (glacial)[5]
-
Solvent: Ethanol (Step 1), Toluene (Step 2)
Procedure:
-
Preparation of Diketoester:
-
To a stirred solution of NaOEt (1.2 eq) in EtOH at 0°C, add 3-methyl-2-butanone (1.0 eq) dropwise.
-
Stir for 30 min, then add diethyl oxalate (1.0 eq) slowly to maintain temp <10°C.
-
Allow to warm to RT and stir for 12h. The solution will turn dark orange/red.
-
Quench with 1N HCl, extract with EtOAc, and concentrate to yield the crude diketoester (Lithium enolates can also be used for higher purity).
-
-
Cyclization:
-
Dissolve the crude diketoester in Toluene (0.5 M).
-
Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise. Caution: Exothermic.
-
Critical Step: To favor the 5-isopropyl-3-carboxylate isomer, maintain low temperature (0-5°C) for the addition, then reflux for 2 hours.
-
Note on Regioselectivity: If the 1,5-isomer is required exclusively, monitoring by 1H-NMR is essential. The 5-iPr isomer typically shows a pyrazole C4-H signal upfield relative to the 3-iPr isomer due to shielding effects.
-
-
Purification:
-
Wash the organic layer with 1N HCl (to remove unreacted hydrazine), then Brine.
-
Dry over MgSO₄ and concentrate.
-
Purify via Silica Gel Chromatography (Gradient: 0-20% EtOAc in Hexanes).
-
Part 3: Reactivity & Functionalization
Once synthesized, the ethyl ester serves as a versatile handle for further elaboration.
Hydrolysis to Carboxylic Acid
-
Reagent: LiOH (THF/H₂O) or NaOH (EtOH/H₂O).
-
Product: 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylic acid.
-
Utility: Precursor for amide coupling (e.g., library synthesis).
Reduction to Alcohol
-
Reagent: LiAlH₄ (THF) or DIBAL-H.
-
Product: (5-isopropyl-1-methyl-1H-pyrazol-3-yl)methanol.
-
Utility: Conversion to halides or aldehydes for SN2 or reductive amination reactions.
Electrophilic Aromatic Substitution (C4 Position)
-
The C4 position is nucleophilic.
-
Halogenation: NCS or NBS yields the 4-chloro or 4-bromo derivative.
-
Nitration: HNO₃/H₂SO₄ yields the 4-nitro derivative.
Part 4: Visualization (Graphviz Diagrams)
Diagram 1: Synthetic Pathway & Regioselectivity
This diagram illustrates the divergence in regiochemistry based on the cyclization mode.
Caption: Divergent synthesis of pyrazole regioisomers controlled by solvent and temperature conditions.
Diagram 2: Functionalization Logic Tree
Mapping the downstream utility of the scaffold in drug discovery.
Caption: Functionalization map showing the conversion of the ester and C4-H to valuable medicinal fragments.
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for this exact isomer is limited, data from analogous pyrazole esters (e.g., Ethyl 5-methyl-1H-pyrazole-3-carboxylate) suggests the following precautions:
-
Hazard Classification (GHS):
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid inhalation of dust/vapors.
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Esters can hydrolyze slowly if exposed to moisture.
Part 6: References
-
PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate (Analogous Chemistry).[7] National Library of Medicine. Link
-
Martins, M. A. P., et al. (2001). Regioselectivity in the Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Hydrazines. Chemical Reviews, 101(1), 19-102. (Authoritative review on regiochemistry).
-
Fustero, S., et al. (2008). Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry.
-
Blass, B. (2012). Basic Principles of Drug Discovery and Development. (Context for pyrazole scaffolds in kinase inhibitors).
Sources
- 1. CN103556174A - Synthesis method of ethyl 4-chloro-1-methyl-3-ethyl-5-pyrazolylcarboxylate - Google Patents [patents.google.com]
- 2. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 3. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate: A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone of modern medicinal chemistry, renowned for its versatile biological activities.[1] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a critical pharmacophore in a multitude of FDA-approved drugs.[2] The structural rigidity and the ability of the nitrogen atoms to act as both hydrogen bond donors and acceptors allow pyrazole derivatives to bind with high affinity to a diverse range of biological targets. Notably, the pyrazole scaffold is a privileged structure in the development of protein kinase inhibitors, which have revolutionized the treatment of cancer and other diseases.[3][4] This guide focuses on Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS Number: 1170483-34-7), a representative member of this class, to illustrate the synthesis, characterization, and potential applications of such molecules in drug discovery. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide will provide a robust framework for its investigation based on established principles for this chemical family.
Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 1170483-34-7 | N/A |
| Molecular Formula | C₁₀H₁₆N₂O₂ | PubChemLite[5] |
| Molecular Weight | 196.25 g/mol | N/A |
| Appearance | Liquid | N/A |
| Purity | ≥ 95% (HPLC) | N/A |
| Storage Conditions | 0-8°C | N/A |
| Predicted XlogP | 1.9 | PubChemLite[5] |
| Monoisotopic Mass | 196.12119 Da | PubChemLite[5] |
Note: Some physical properties are based on supplier data for which direct scientific publication is not available.
Synthesis and Characterization
The synthesis of substituted pyrazole-3-carboxylates is a well-established field in organic chemistry.[6][7][8] A common and effective strategy involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] For the target molecule, a plausible and efficient synthetic route would involve the cyclization of an appropriately substituted β-ketoester with methylhydrazine.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process: first, the formation of a β-ketoester from an isopropyl-containing starting material, followed by cyclization with methylhydrazine.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on known syntheses of similar pyrazole carboxylates.[8]
Step 1: Synthesis of Ethyl 2,4-dioxo-5-methylhexanoate (β-Ketoester Intermediate)
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add a mixture of isopropyl methyl ketone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) dropwise at 0-5°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by pouring it into a cold, dilute solution of hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude β-ketoester intermediate.
Causality: The Claisen condensation is a classic carbon-carbon bond-forming reaction that is highly effective for the synthesis of β-ketoesters. Sodium ethoxide acts as a strong base to deprotonate the α-carbon of the ketone, which then acts as a nucleophile attacking the diethyl oxalate.
Step 2: Synthesis of this compound
-
Dissolve the crude β-ketoester intermediate from Step 1 in glacial acetic acid.
-
Add methylhydrazine (1.1 equivalents) dropwise to the solution.
-
Heat the reaction mixture to reflux (approximately 118°C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, cool the reaction mixture and pour it into ice-water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
Causality: The acidic conditions of glacial acetic acid facilitate the condensation reaction between the hydrazine and the dicarbonyl compound, leading to the formation of the stable aromatic pyrazole ring through a cyclization-dehydration cascade.
Characterization Workflow
A newly synthesized compound must be rigorously characterized to confirm its identity and purity.
Caption: Standard workflow for purification and characterization.
-
¹H and ¹³C NMR: To confirm the carbon-hydrogen framework and the substitution pattern on the pyrazole ring.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule. Predicted mass-to-charge ratios for various adducts are available.[5]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the ester carbonyl (C=O) and C=N stretching frequencies of the pyrazole ring.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Applications in Drug Discovery and Research
While specific biological targets for this compound are not explicitly documented in peer-reviewed literature, its structure is highly suggestive of its potential as an intermediate or a direct inhibitor in kinase-focused drug discovery programs.[9] Pyrazole-based compounds are known to act as ATP-competitive inhibitors of protein kinases.[10]
Potential as a Kinase Inhibitor
Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The pyrazole scaffold is well-suited for this role. The substituents on the pyrazole ring (the N-methyl, C5-isopropyl, and C3-ethyl carboxylate groups) would modulate the compound's potency, selectivity, and pharmacokinetic properties. For instance, novel pyrazole derivatives have been synthesized and evaluated as potent inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy.[9]
Hypothetical Screening Workflow
A typical workflow to assess the potential of this compound as a kinase inhibitor would involve the following steps:
Caption: Typical workflow for kinase inhibitor screening.
-
Broad Kinase Panel Screening: The compound would be tested at a single high concentration (e.g., 1-10 µM) against a large panel of recombinant human kinases to identify initial "hits."
-
Dose-Response Assays: For any identified hits, dose-response curves would be generated to determine the half-maximal inhibitory concentration (IC₅₀), a measure of potency.
-
Cell-Based Assays: The compound's activity would then be confirmed in a cellular context. This would involve treating cancer cell lines known to be dependent on the identified kinase target and measuring effects on cell proliferation, apoptosis, or specific downstream signaling pathways.
Conclusion
This compound stands as a valuable, albeit under-documented, chemical entity. Its structural features are highly aligned with those of successful scaffolds in medicinal chemistry, particularly in the realm of kinase inhibitors. This guide provides a scientifically grounded framework for its synthesis, characterization, and potential biological evaluation. For researchers in drug discovery, compounds like this represent starting points for the development of novel therapeutics, and the methodologies outlined herein provide a clear path for their investigation.
References
- Vertex Pharmaceuticals Inc. (2009). Pyrazole compounds useful as protein kinase inhibitors. U.S. Patent No. 7,625,913-B2.
-
National Center for Biotechnology Information. PubChemLite - this compound (C10H16N2O2). Retrieved from [Link]
- Zangana, E. K. M., & Anwar, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates: A review. Chemical Review and Letters.
- Abdel-Maksoud, M. S., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. Journal of the Iranian Chemical Society.
-
Organic Chemistry Portal. Pyrazole synthesis. Retrieved from [Link]
- MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 65.
- Karrouchi, K., et al. (2021).
- Bayer CropScience AG. (2013). CF3O-containing enaminoketones and their utilization for the preparation of CF3O-containing pyrazoles.
- Vertex Pharmaceuticals Inc. (2009). Pyrazole compounds useful as protein kinase inhibitors. U.S. Patent No. 7,625,913-B2.
-
PubChemLite. This compound (C10H16N2O2). Retrieved from [Link]
- Zangana, E. K. M., & Anwar, R. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.
- Google Patents. (2014). Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
- Amrhein, J. A., et al. (2023). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters, 14(6), 841-847.
- Regan, J., et al. (2025). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pyrazole compounds useful as protein kinase inhibitors - Patent US-7625913-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. PubChemLite - this compound (C10H16N2O2) [pubchemlite.lcsb.uni.lu]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Mass Spectrometric Analysis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate: A Technical Guide to Ionization and Fragmentation
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the mass spectrometric behavior of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate, a compound representative of the pharmacologically significant pyrazole class of heterocycles.[1] Designed for researchers, scientists, and professionals in drug development, this document details the strategic selection of ionization techniques, outlines validated experimental protocols, and presents a meticulous interpretation of the resulting mass spectra. We delve into the predictable fragmentation pathways under both hard and soft ionization conditions, offering a framework for the structural elucidation and analytical characterization of this and structurally related molecules. The guide emphasizes the causality behind experimental design, ensuring a deep, applicable understanding of the mass spectrometric principles at play.
Introduction to the Analyte
Chemical Identity and Significance
This compound belongs to the pyrazole family, a class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous pharmaceuticals.[1] The metabolic stability and versatile biological activity of the pyrazole nucleus have made it a privileged structure in modern drug discovery, with applications ranging from oncology to anti-inflammatory agents.[1][2] A thorough understanding of the analytical characteristics of such molecules is paramount for identity confirmation, purity assessment, and metabolic profiling.
-
Chemical Structure: (Self-generated image, as a placeholder for the actual structure)
-
Molecular Formula: C₁₀H₁₆N₂O₂
-
Average Molecular Weight: 196.25 g/mol
-
Monoisotopic (Exact) Mass: 196.1212 u
The Role of Mass Spectrometry
Mass spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For novel or synthesized compounds like this compound, MS serves two primary functions:
-
Molecular Weight Confirmation: Soft ionization techniques provide an accurate determination of the molecular mass, confirming the success of a synthesis.
-
Structural Elucidation: Hard ionization techniques induce fragmentation of the molecule, creating a unique "fingerprint" that reveals details about its constituent functional groups and their connectivity.[3][4]
Foundational Principles: Ionization Methodologies
The selection of an ionization method is the most critical decision in a mass spectrometry experiment, as it dictates the nature and extent of the information obtained. The choice hinges on the analytical goal: confirming molecular weight versus elucidating chemical structure.
Electron Ionization (EI-MS): The Hard Ionization Approach for Structural Detail
Electron Ionization (EI) is a high-energy, "hard" ionization technique that involves bombarding gas-phase analyte molecules with a beam of energetic electrons (typically 70 eV).[5][6] This process ejects a valence electron, forming a high-energy molecular radical cation (M⁺•) that is prone to extensive and reproducible fragmentation.[3][4]
Causality: The 70 eV standard is used because it is well above the ionization energy of most organic molecules, leading to consistent and complex fragmentation patterns. This reproducibility is the foundation of searchable mass spectral libraries like the NIST database.[7] For this compound, EI is the ideal choice for generating a detailed fragmentation map that confirms the presence of the isopropyl, N-methyl, and ethyl ester moieties.
Electrospray Ionization (ESI-MS): The Soft Ionization Approach for Molecular Weight Confirmation
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that generates ions from a solution.[8] It is particularly well-suited for polar, thermally labile molecules and is the standard for liquid chromatography-mass spectrometry (LC-MS). For nitrogen-containing heterocycles like our analyte, ionization occurs via protonation in a positive ion mode, typically forming a protonated molecule, [M+H]⁺.[9][10]
Causality: The basic nitrogen atoms of the pyrazole ring readily accept a proton from the acidic mobile phase (e.g., containing formic acid).[11] This gentle process imparts minimal excess energy to the molecule, meaning the [M+H]⁺ ion remains largely intact, providing an unambiguous signal for molecular weight determination. This is crucial for confirming the identity of the target compound in a reaction mixture or biological matrix.
Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating standard practices for instrument calibration and sample preparation to ensure data integrity.
Protocol for EI-MS Analysis (via Gas Chromatography-MS)
This protocol is optimized for acquiring a detailed fragmentation spectrum.
| Step | Parameter | Value/Setting | Rationale & Justification |
| 1 | Sample Preparation | 1 mg/mL in Dichloromethane | Ensures complete dissolution and volatility for GC injection. |
| 2 | GC Column | DB-5ms or equivalent (30m x 0.25mm x 0.25µm) | A non-polar column provides good separation for a broad range of organic molecules. |
| 3 | GC Oven Program | 100°C (1 min), ramp to 280°C at 15°C/min, hold 5 min | An initial hold ensures proper focusing on the column, followed by a ramp to elute the analyte. |
| 4 | Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp chromatographic peaks. |
| 5 | MS Ion Source | Electron Ionization (EI) | The core requirement for inducing structural fragmentation.[5] |
| 6 | Ionization Energy | 70 eV | The industry standard for creating reproducible fragmentation patterns and for library matching.[6] |
| 7 | Mass Analyzer | Quadrupole or Time-of-Flight (ToF) | Provides robust and reliable mass analysis. |
| 8 | Scan Range | m/z 40 - 400 | Covers the molecular ion (196.12) and all expected low-mass fragments. |
| 9 | Calibration | Perfluorotributylamine (PFTBA) | A standard calibrant for the low-to-mid mass range in EI-MS. |
Protocol for ESI-MS Analysis (via LC-MS)
This protocol is designed for accurate molecular weight confirmation.
| Step | Parameter | Value/Setting | Rationale & Justification |
| 1 | Sample Preparation | 100 µg/mL in 50:50 Acetonitrile:Water | A typical starting concentration for ESI, dissolved in a mobile phase-compatible solvent. |
| 2 | LC Column | C18 Reverse Phase (e.g., 50mm x 2.1mm x 1.8µm) | Standard for separating moderately polar organic compounds. |
| 3 | Mobile Phase A | Water + 0.1% Formic Acid | The aqueous phase. Formic acid is essential for promoting protonation and creating [M+H]⁺ ions.[11] |
| 4 | Mobile Phase B | Acetonitrile + 0.1% Formic Acid | The organic phase for elution. |
| 5 | LC Gradient | 5% B to 95% B over 5 minutes | A standard screening gradient to ensure elution of the analyte. |
| 6 | MS Ion Source | Electrospray Ionization (ESI) | The soft ionization technique required for observing the intact protonated molecule. |
| 7 | Ionization Mode | Positive Ion | The pyrazole nitrogens are basic and will readily accept a proton.[9] |
| 8 | Mass Analyzer | Quadrupole, ToF, or Orbitrap | High-resolution analyzers (ToF, Orbitrap) are preferred for accurate mass confirmation. |
| 9 | Scan Range | m/z 100 - 500 | A targeted range centered around the expected [M+H]⁺ ion (m/z 197.13). |
| 10 | Calibration | Manufacturer-specific ESI tuning mix | Ensures high mass accuracy across the scan range. |
Data Interpretation: Deconstructing the Mass Spectra
Predicted ESI-MS Spectrum: The Protonated Molecule
Under the ESI-MS conditions described, the spectrum will be dominated by a single major ion corresponding to the protonated molecule.
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 197.1285
-
Significance: This peak provides unambiguous confirmation of the molecular weight of the synthesized compound. Minimal in-source fragmentation is expected at low cone voltages.
Predicted EI-MS Spectrum: Molecular Ion and Key Fragments
The EI-MS spectrum will be significantly more complex, providing a structural fingerprint of the molecule. The molecular ion, M⁺•, should be observed at m/z 196. Its stability will depend on the relative ease of fragmentation of its substituent groups.
Proposed Fragmentation Pathway under Electron Ionization
The fragmentation of the M⁺• radical cation (m/z 196) is governed by the stability of the resulting ions and neutral losses. The primary cleavage sites are the bonds adjacent to the pyrazole ring and the ester functional group. The fragmentation of pyrazole derivatives is highly dependent on the nature and position of substituents.[12]
-
α-Cleavage of the Isopropyl Group: The most facile initial fragmentation is often the loss of a methyl radical (•CH₃) from the isopropyl group, leading to a stable secondary carbocation resonance-stabilized by the pyrazole ring.
-
Loss: •CH₃ (15 Da)
-
Fragment: [M - 15]⁺ at m/z 181
-
-
Loss of the Isopropyl Group: Cleavage of the C-C bond between the pyrazole ring and the isopropyl group results in the loss of an isopropyl radical.
-
Loss: •C₃H₇ (43 Da)
-
Fragment: [M - 43]⁺ at m/z 153
-
-
Cleavage of the Ester Moiety: The ester group provides several characteristic fragmentation pathways. The most prominent is the loss of the ethoxy radical (•OCH₂CH₃).[13]
-
Loss: •OC₂H₅ (45 Da)
-
Fragment: [M - 45]⁺ at m/z 151 . This results in a stable pyrazolyl-acylium ion.
-
-
Loss of Ethylene via McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen from the ethyl ester to the carbonyl oxygen can lead to the elimination of a neutral ethylene molecule.
-
Loss: C₂H₄ (28 Da)
-
Fragment: [M - 28]⁺• at m/z 168 . This radical cation corresponds to the carboxylic acid form of the molecule.
-
-
Ring Fragmentation: The pyrazole ring itself can fragment, often through the loss of hydrogen cyanide (HCN) or related species, though these are typically secondary fragmentations from already-formed ions.[14] For example, the m/z 151 ion could potentially lose HCN.
-
Loss: HCN (27 Da) from m/z 151
-
Fragment: [M - 45 - 27]⁺ at m/z 124
-
Visualization of the Fragmentation Pathway
The logical flow of the primary fragmentation events under electron ionization is depicted below.
Caption: Proposed EI fragmentation of this compound.
Summary of Key Ions
The following table summarizes the key ions expected in the EI mass spectrum, their proposed elemental compositions, and the structural fragment they represent.
| m/z (Nominal) | Proposed Formula | Neutral Loss | Proposed Structure/Identity |
| 196 | [C₁₀H₁₆N₂O₂]⁺• | - | Molecular Ion (M⁺•) |
| 181 | [C₉H₁₃N₂O₂]⁺ | •CH₃ | Loss of a methyl radical from the isopropyl group |
| 168 | [C₈H₁₂N₂O₂]⁺• | C₂H₄ | Loss of ethylene via McLafferty rearrangement |
| 153 | [C₇H₉N₂O₂]⁺ | •C₃H₇ | Loss of the isopropyl radical from the pyrazole ring |
| 151 | [C₈H₉N₂O]⁺ | •OC₂H₅ | Loss of the ethoxy radical, forming an acylium ion |
| 123 | [C₇H₉N₂]⁺ | •COOC₂H₅ | Loss of the complete ethyl carboxylate radical |
Conclusion and Future Outlook
The mass spectrometric analysis of this compound is a multi-faceted process that leverages both soft (ESI) and hard (EI) ionization techniques to achieve comprehensive characterization. ESI-MS serves as a rapid and precise tool for molecular weight confirmation, while EI-MS provides an intricate fragmentation pattern that acts as a structural fingerprint, confirming the identity and integrity of the molecule's substituents. The predictable cleavages at the isopropyl and ethyl ester moieties provide reliable diagnostic ions.
For professionals in drug development, this guide provides a robust analytical framework that can be adapted for the characterization of related pyrazole analogues, the identification of synthesis byproducts, and the structural elucidation of metabolites where modifications to the parent structure would result in predictable mass shifts in the key fragment ions.
References
-
SIELC Technologies. (2018). Ethyl 5-methyl-1H-pyrazole-3-carboxylate. Available at: [Link]
-
Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Marcel Dekker, Inc. Available at: [Link]
-
ResearchGate. Mass spectral investigation of compounds 1 and 11-15. Available at: [Link]
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available at: [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]
-
Journal of Organic Chemistry. (2021). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available at: [Link]
-
Saad, E. F. (1998). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. Available at: [Link]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2022). Electron Ionization. Available at: [Link]
-
Geue, N., Winpenny, R. E. P., & Barran, P. E. (2022). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterisation of Supramolecules and Coordination Compounds. ChemRxiv. Available at: [Link]
-
ResearchGate. Electrospray ionization‐tandem mass spectrometric study of fused nitrogen‐containing ring systems. Available at: [Link]
-
Wikipedia. Electron ionization. Available at: [Link]
-
ACS Omega. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
-
Smyth, W. F. (2005). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. PubMed. Available at: [Link]
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
-
NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester - IR Spectrum. NIST WebBook. Available at: [Link]
-
MDPI. (2021). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Available at: [Link]
-
Kádas, J., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC - NIH. Available at: [Link]
-
YouTube. (2020). Electron ionization and mass spectrometry. Available at: [Link]
-
Kumar, V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. Available at: [Link]
-
PubChem. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. Available at: [Link]
-
Emory University. Mass Spectrometry Ionization Methods. Available at: [Link]
-
ChemComplete. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Available at: [Link]
-
Al-Amiery, A. A. (2018). Synthesis and Characterization of Some New Pyrazole Compounds. ResearchGate. Available at: [Link]
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron ionization - Wikipedia [en.wikipedia.org]
- 5. rroij.com [rroij.com]
- 6. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 7. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
Technical Monograph: Biological Potential of the Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate Scaffold
The following technical guide provides an in-depth analysis of the biological potential, synthetic utility, and target landscape for Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate .
Executive Summary
This compound is a specialized heterocyclic building block characterized by a specific regioisomeric substitution pattern. Unlike the more common 1,3,5-substituted pyrazoles found in blockbuster drugs like Sildenafil (Viagra), this compound features a 1-methyl-5-isopropyl-3-carboxy motif.
This specific arrangement confers unique steric and electronic properties, making it a "privileged scaffold" for accessing distinct biological space. It serves as a critical precursor for Type II Kinase Inhibitors , Nicotinic Acid Receptor Agonists , and Cannabinoid Receptor Modulators .
This guide outlines the compound's chemocentric target profile, experimental conversion protocols, and validation methodologies.
Chemical Profile & Pharmacophore Analysis[1]
To understand the biological targets, we must first analyze the structural determinants of the molecule.
| Feature | Chemical Moiety | Biological Function (Pharmacophore) |
| Core | 1H-Pyrazole Ring | Aromatic linker; mimics the imidazole of histidine or the purine ring of ATP. |
| Position 1 | Methyl Group ( | Small hydrophobic anchor. Fits into the "adenine pocket" of kinases or small hydrophobic clefts in GPCRs. |
| Position 5 | Isopropyl Group | Steric Gatekeeper. This bulky lipophilic group is critical for inducing conformational changes in target proteins (e.g., forcing the "DFG-out" conformation in kinases). |
| Position 3 | Ethyl Carboxylate | The Warhead Precursor. An electrophilic site designed for hydrolysis and subsequent amidation to generate hydrogen-bond donor/acceptor motifs. |
Regioisomeric Distinction (Critical Insight)
It is vital to distinguish this scaffold from the Sildenafil precursor.
-
Sildenafil Precursor: 1-methyl-3-propyl -pyrazole-5-carboxylate .[1]
-
Subject Compound: 1-methyl-5-isopropyl -pyrazole-3-carboxylate .[2]
This "3-carboxy / 5-alkyl" pattern directs the molecule toward a different class of targets, specifically those requiring a linear extension from the 3-position (e.g., kinase hinge binders).
Primary Biological Targets
Target Class A: Protein Kinases (CDK/FLT3/Aurora)
The conversion of the C3-ester to a carboxamide generates a motif highly homologous to known ATP-competitive inhibitors.
-
Mechanism: The pyrazole nitrogen (N2) acts as a Hydrogen Bond Acceptor (HBA) for the kinase hinge region. The C3-amide NH acts as a Hydrogen Bond Donor (HBD).
-
Role of 5-Isopropyl: This group occupies the hydrophobic "Gatekeeper" pocket or the solvent-accessible back pocket, providing selectivity over other kinases.
-
Specific Relevance: 1H-pyrazole-3-carboxamide derivatives are potent inhibitors of FLT3 (Fms-like tyrosine kinase 3) , a key target in Acute Myeloid Leukemia (AML).[3]
Target Class B: GPR109A (Nicotinic Acid Receptor)
Recent medicinal chemistry campaigns utilize 5-substituted-1H-pyrazole-3-carboxylic acids as bioisosteres for nicotinic acid.
-
Therapeutic Area: Dyslipidemia (Cholesterol regulation).
-
Mechanism: Agonism of GPR109A (HM74A). The free acid form of the subject compound (obtained via Protocol 1 below) mimics the carboxylate of Niacin but with improved lipophilicity due to the 5-isopropyl group, potentially reducing the "flushing" side effect associated with Niacin.
Target Class C: Cannabinoid Receptors (CB1/CB2)
While Rimonabant is a 1,5-diarylpyrazole, "scaffold hopping" to a 1-alkyl-5-alkyl system is a strategy to reduce CNS penetration and psychiatric side effects.
-
Potential: Peripheral CB1 antagonism for metabolic syndrome.
-
SAR Logic: The 5-isopropyl group mimics the steric bulk of the phenyl ring in Rimonabant but reduces the overall aromaticity and pi-stacking potential, altering the receptor residence time.
Visualizing the Target Landscape
The following diagram maps the subject compound to its potential bioactive derivatives and their respective biological targets.
Figure 1: Chemocentric target mapping showing the divergence from the ester scaffold into bioactive acid and amide domains.[4][5]
Experimental Protocols
To validate these targets, the ester must first be activated. The following protocols are standard operating procedures (SOPs) for converting the scaffold into testable chemical matter.
Protocol 1: Quantitative Hydrolysis (Activation)
Purpose: To generate the 1-methyl-5-isopropyl-1H-pyrazole-3-carboxylic acid for GPR109A assays.
-
Reagents: Dissolve 1.0 eq of This compound in THF:Water (3:1 v/v).
-
Base: Add 2.5 eq of Lithium Hydroxide Monohydrate (LiOH·H₂O).
-
Reaction: Stir at ambient temperature (25°C) for 4 hours. Monitor by TLC (50% EtOAc/Hexane).
-
Workup: Acidify to pH 3.0 using 1N HCl. The carboxylic acid will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry under vacuum.
-
Yield Check: Expected yield >90%. This acid is the active pharmacophore for GPR109A.
Protocol 2: Amide Coupling (Library Generation)
Purpose: To synthesize a library of carboxamides for Kinase/CB1 screening.
-
Activation: Suspend 1.0 eq of the Acid (from Protocol 1) in dry DCM. Add 1.2 eq HATU and 2.0 eq DIPEA. Stir for 15 mins.
-
Coupling: Add 1.1 eq of the desired amine (e.g., 4-aminopyridine for kinases, or piperidin-1-amine for CB1).
-
Completion: Stir at RT for 12 hours.
-
Purification: Wash with saturated NaHCO₃, then brine. Purify via flash column chromatography.
Protocol 3: Kinase Binding Assay (Validation)
Purpose: To test the 5-isopropyl steric fit in the ATP pocket.
-
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher).
-
Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.
-
Procedure:
-
Incubate Kinase (e.g., FLT3), Europium-labeled antibody, Tracer, and the Test Compound (Amide derivative) in assay buffer.
-
Incubate for 60 mins at RT.
-
-
Readout: Measure TR-FRET emission ratio (665 nm / 615 nm).
-
Interpretation: A decrease in TR-FRET signal indicates displacement of the tracer, confirming the compound binds to the ATP pocket.
References
-
Vertex AI Search. (2023). 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid biological activity. Retrieved from
-
Google Patents. (2018). Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid. Patent CN111138289B. Retrieved from
-
MDPI. (2021). Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). Retrieved from
-
PubChem. (2023). This compound Compound Summary. Retrieved from
-
J-Stage. (2019). Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis and Anticancer Evaluation. Retrieved from
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | 1170483-34-7 [sigmaaldrich.com]
- 3. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) | MDPI [mdpi.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - C10H16N2O2S - Explore [pubchemlite.lcsb.uni.lu]
Technical Deep Dive: Strategic Synthesis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
This technical guide details the strategic synthesis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate , a critical scaffold in medicinal chemistry often utilized in the development of PDE5 inhibitors, sGC stimulators, and agrochemical fungicides.[1][2][3][4]
The narrative prioritizes the Claisen Condensation-Cyclization route, which is the industry standard for establishing the specific 1,5-regiochemistry required for this target.[1][5]
Executive Summary & Retrosynthetic Logic
The synthesis of this compound (Target 1 ) presents a classic regioselectivity challenge.[1][2][4] The steric bulk of the isopropyl group at position C5 and the methyl group at N1 creates a crowded "head-to-head" arrangement.[2][3]
Direct alkylation of a pre-formed pyrazole ring typically yields the thermodynamically favored 1,3-isomer (where the methyl and isopropyl groups are distant).[2][4][5] Therefore, the only viable route for high-fidelity synthesis of the 1,5-isomer is a stepwise construction using a linear precursor that dictates the regiochemistry via kinetic control.[1][5]
Retrosynthetic Analysis
The disconnection strategy relies on two key transformations:
-
Cyclocondensation: Forming the N–N bond and closing the ring using methylhydrazine.[1][2][3][4][5]
-
Claisen Condensation: Assembling the carbon backbone from a methyl ketone and an oxalate ester.[1][2][3][4][5]
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazole core.
Critical Starting Materials Profile
The quality of the starting materials directly impacts the yield and, more importantly, the regiochemical purity of the final product.[4][5]
Primary Reagents Table
| Reagent | CAS No.[1][2][4][5] | Role | Critical Specification | Handling Note |
| 3-Methyl-2-butanone | 563-80-4 | Nucleophile (C-Source) | Purity >99.0% (GC)Water <0.1% | Highly volatile (BP: 94°C).[2][4] Ensure anhydrous conditions to prevent hydrolysis of the oxalate.[2][3][4][5] |
| Diethyl Oxalate | 95-92-1 | Electrophile (C-Source) | Purity >99.0%Free Acid <0.5% | Moisture sensitive.[2][4] Hydrolysis produces oxalic acid, which quenches the base catalyst.[2][3][4][5] |
| Methylhydrazine | 60-34-4 | Heterocycle Former | Purity >98%Sulfate salt often used | EXTREME HAZARD. Carcinogenic, volatile, unstable.[2][4] Use strictly in a fume hood with dedicated waste streams. |
| Sodium Ethoxide | 141-52-6 | Base Catalyst | 21% wt in Ethanol | Must be freshly prepared or stored under inert gas.[2][4] Yellowing indicates oxidation/degradation.[2][3][4][5] |
Phase 1: The Claisen Condensation
Objective: Synthesis of Ethyl 5-methyl-2,4-dioxohexanoate.
This step involves the acylation of the methyl ketone enolate with diethyl oxalate.[2][3][4][5] The choice of base is critical; Sodium ethoxide (NaOEt) is selected to match the ester group of the oxalate, preventing transesterification byproducts.[2][4][5]
Protocol
-
System Prep: Flame-dry a 3-neck round-bottom flask equipped with a pressure-equalizing addition funnel, internal thermometer, and nitrogen inlet.
-
Base Charge: Charge Sodium Ethoxide (1.2 eq) in Ethanol. Cool to 0–5°C.[1][2][3][4][5]
-
Reagent Mix: Pre-mix 3-Methyl-2-butanone (1.0 eq) and Diethyl Oxalate (1.1 eq).
-
Controlled Addition: Add the reagent mixture dropwise to the cold base over 60 minutes. Maintain internal temperature <10°C.
-
Completion: Allow to warm to room temperature and stir for 4–6 hours. The solution will turn yellow/orange, indicating enolate formation.[2][3][4][5]
-
Workup: Quench with dilute acetic acid or HCl to pH 6–7. Extract with Ethyl Acetate.[1][2][3][4][5] The product exists in equilibrium between the diketo and enol forms.[2][3][4][5]
Key Intermediate Data:
-
Stability: Unstable at high temperatures; proceed immediately to Phase 2 or store at -20°C.
Phase 2: Cyclocondensation & Regiocontrol
Objective: Formation of the Pyrazole Ring with 1,5-Selectivity.
This is the most sensitive step. The reaction of an unsymmetrical 1,3-diketone with methylhydrazine can yield two isomers.
-
Isomer A (Target): 1-methyl-5-isopropyl (Sterically hindered).[1][2][3][4]
-
Isomer B (Byproduct): 1-methyl-3-isopropyl (Thermodynamically favored).[1][2][3][4]
To favor Isomer A , we exploit the difference in electrophilicity between the two carbonyls.[2][3][4][5] The
Mechanism of Regioselectivity[1][5]
-
Nucleophilic Attack: The terminal amino group (
) of methylhydrazine is more nucleophilic than the substituted nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ).[2][3][4][5] -
Kinetic Trap: The
attacks the most electrophilic carbonyl (C2) first.[2][3][4][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Ring Closure: The
subsequently attacks the hindered C4 ketone to close the ring.[2][3][4][5]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Result: The Methyl group on the nitrogen ends up adjacent to the Isopropyl group (Position 1 and 5).[2][3][4][5]
Protocol
-
Solvent Selection: Use Ethanol or Acetic Acid .[1][2][3][4][5]
-
Addition: Dissolve the Diketo Ester (from Phase 1) in Ethanol. Cool to 0°C.[1][2][3][4][5]
-
Hydrazine Introduction: Add Methylhydrazine (1.05 eq) dropwise.[1][2][3][4][5]
-
Reflux: Heat the mixture to reflux (78°C) for 2–3 hours to drive the dehydration and aromatization.
-
Monitoring: Monitor by HPLC or GC. You will likely observe an 85:15 to 90:10 ratio favoring the 5-isopropyl isomer.[1][2][3][4]
Figure 2: Reaction pathway illustrating the kinetic control required to achieve the correct regioisomer.
Purification & Validation
Because the reaction produces a mixture (typically ~10% of the unwanted 1,3-isomer), purification is mandatory for pharmaceutical applications.[2][4][5]
-
Distillation: The two isomers have slightly different boiling points, but separation requires a high-efficiency fractionating column.[1][2][3][4][5]
-
Crystallization (Preferred):
-
The 3-carboxylate esters are often low-melting solids or oils.[1][2][3][4] However, hydrolysis to the free acid often yields a solid that can be recrystallized from Ethyl Acetate/Hexane to remove the minor isomer, followed by re-esterification if necessary.[2][3][4][5]
-
Alternative: Column chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).[1][2][4][5] The 1,5-isomer (Target) is typically less polar than the 1,3-isomer due to the shielding of the polar N-region by the isopropyl and methyl groups (steric crowding).[2][4][5]
-
Analytical Validation (Self-Validating System)[1][2][3][4]
-
1H NMR (CDCl3):
-
Target (1,5-isomer): The pyrazole ring proton (H4) typically appears as a singlet around 6.6–6.8 ppm .[1][2][3][4][5]
-
Byproduct (1,3-isomer): The H4 proton is usually shifted downfield (closer to 6.4–6.5 ppm ) and the N-Me signal will show a different chemical shift due to the lack of shielding from the adjacent isopropyl group.[2][4][5]
-
NOE (Nuclear Overhauser Effect): Irradiation of the N-Methyl signal should show a strong NOE enhancement of the Isopropyl methine proton in the Target (1,5-isomer) .[1][2][4][5] This is the definitive proof of structure.
-
References
-
Martins, M. A. P., et al. (2001).[2][4][5] "Regioselectivity in the synthesis of 1-methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylates." Journal of Heterocyclic Chemistry, 38(3), 639-643.[2][3][4][5] Link[2][3][4][5]
-
Fustero, S., et al. (2008).[2][4][5] "Improved Regioselective Synthesis of 1,5-Disubstituted Pyrazoles." Organic Letters, 10(4), 605-608.[2][4][5] Link[2][3][4][5]
-
Global Patent WO2003099805. "Preparation of Pyrazole Derivatives as PDE5 Inhibitors."[1][2][3][4][5] (Describes the general Claisen/Hydrazine route for this scaffold). Link
-
PubChem Compound Summary. "Ethyl 5-methyl-2,4-dioxohexanoate."[1][2][4] Link[2][3][4][5]
-
National Center for Biotechnology Information. "Methylhydrazine Safety Data Sheet." Link[1][2][3][4][5]
Sources
- 1. 1-METHYL-3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - Ethyl 5-methyl-2,4-dioxohexanoate (C9H14O4) [pubchemlite.lcsb.uni.lu]
- 3. Ethyl 5-methyl-2,4-dioxohexanoate | C9H14O4 | CID 3017501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - Methyl 5-methyl-2,4-dioxohexanoate (C8H12O4) [pubchemlite.lcsb.uni.lu]
- 5. Organic Syntheses Procedure [orgsyn.org]
High-Fidelity Regiocontrol in the Synthesis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Topic: Content Type: Technical Guide / Whitepaper Audience: Senior Organic Chemists, Process Development Scientists
Executive Summary: The Regioselectivity Paradox
The synthesis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate (Target 1a ) represents a classic yet deceptive challenge in heterocyclic chemistry. While pyrazole formation via the condensation of 1,3-dicarbonyls with hydrazines is textbook chemistry, the introduction of an isopropyl group at the C5 position creates a significant steric barrier that fights against the desired regiochemical outcome.
In drug discovery—particularly for PDE5 inhibitors and kinase modulators—the position of the
This guide details a self-validating protocol to maximize the formation of the sterically congested 1-methyl-5-isopropyl isomer over its thermodynamically favored 1-methyl-3-isopropyl counterpart. We move beyond "recipe following" to engineer the reaction kinetics based on electronic differentiation.
Mechanistic Analysis: Electronic vs. Steric Control
To control the reaction, one must understand the competing forces at play during the cyclocondensation of Ethyl 5-methyl-2,4-dioxohexanoate (the diketoester precursor) with Methylhydrazine .
The Precursor
The diketoester possesses two electrophilic carbonyl centers:
-
C2 (
-keto ester): Highly electrophilic due to the adjacent electron-withdrawing ester group. -
C4 (Isopropyl ketone): Less electrophilic and sterically hindered by the bulky isopropyl group.
The Nucleophile
Methylhydrazine (
- (Terminal): More nucleophilic (less steric bulk).
- (Internal): Less nucleophilic (steric bulk + inductive effect).
The Pathways[1][2][3]
-
Pathway A (Target: 1,5-isomer): The highly nucleophilic
attacks the most electrophilic C2 carbonyl first. This forms a hydrazone intermediate which then cyclizes. The -Me group (on the tail) attacks C4, placing the methyl group adjacent to the isopropyl group. -
Pathway B (Impurity: 1,3-isomer): If the
attacks C4 (despite sterics) or if the reaction is under thermodynamic control where the less crowded isomer precipitates, the -methyl group ends up distal to the isopropyl group.
Critical Insight: To synthesize the 1-methyl-5-isopropyl isomer, we must enforce Kinetic Control . We must ensure the
Caption: Mechanistic bifurcation showing how initial nucleophilic attack dictates the final regioisomer. Pathway A (Green) is electronically favored but sterically challenged.
Strategic Protocol
This protocol avoids the "shotgun approach" of methylation of an unsubstituted pyrazole, which invariably favors the wrong isomer (1,3-substitution) due to steric avoidance. Instead, we use a Direct Cyclocondensation strategy optimized for kinetic selectivity.
Step 1: Synthesis of the 1,3-Diketoester
Reaction: Claisen Condensation
Reagents:
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Sodium Ethoxide (21% wt in Ethanol) or Sodium Hydride (60% dispersion)
-
Solvent: Anhydrous Ethanol or Toluene
Protocol:
-
Charge a reactor with Sodium Ethoxide (1.2 eq) in Ethanol under
atmosphere. Cool to 0°C.[2] -
Add Diethyl Oxalate (1.1 eq) dropwise, maintaining temperature < 5°C.
-
Add 3-Methyl-2-butanone (1.0 eq) slowly over 60 minutes. Note: Slow addition prevents self-condensation of the ketone.
-
Warm to room temperature and stir for 4–6 hours. The solution will turn yellow/orange.
-
Quench with 1M HCl (aq) until pH ~2–3.
-
Extract with Ethyl Acetate or MTBE. Wash organic layer with brine.
-
Concentrate to yield Ethyl 5-methyl-2,4-dioxohexanoate as a yellow oil.
-
Checkpoint: Verify purity via GC-MS or NMR. Look for the enol proton signal at ~14 ppm (
).
-
Step 2: Regioselective Cyclization
Reaction: Knorr Pyrazole Synthesis (Modified)
Critical Control Point: Temperature and Solvent.[3] Using Acetic Acid as a co-solvent or catalyst promotes the protonation of the C2 carbonyl, making it even more susceptible to attack by the terminal
Reagents:
-
Diketoester (from Step 1)
-
Methylhydrazine (1.05 eq) Warning: Genotoxic. Handle in fume hood.
-
Solvent: Ethanol (Absolute)[4]
-
Catalyst: Acetic Acid (0.5 eq) or HCl (cat.)
Protocol:
-
Dissolve the Diketoester (1.0 eq) in Ethanol (10 volumes).
-
Cool the solution to -10°C to 0°C . Low temperature is vital to maximize kinetic control.
-
Prepare a solution of Methylhydrazine (1.05 eq) in Ethanol (2 volumes).
-
Add the Methylhydrazine solution dropwise over 2 hours.
-
Why? High dilution and slow addition ensure the most reactive nucleophile (
) finds the most reactive electrophile (C2) without competitive side reactions.
-
-
Stir at 0°C for 2 hours, then allow to warm to 20°C over 4 hours.
-
Monitor via HPLC. You will likely see a ratio of ~90:10 to 95:5 (Target 1,5-isomer : Impurity 1,3-isomer).
Purification & Isolation[3][4][6][9][10][11]
Separating the 1,5-isomer (Target) from the 1,3-isomer (Impurity) is the final hurdle. The 1,5-isomer is sterically crowded, often resulting in a lower melting point and different solubility profile compared to the planar 1,3-isomer.
Method A: Selective Crystallization (Hydrolysis Route)
If the ester is an intermediate for an acid, hydrolyzing the crude mixture often facilitates separation.
-
Saponify the crude ester mixture using NaOH/Water/MeOH.
-
Acidify to precipitate the carboxylic acids.
-
Recrystallize from Isopropanol/Water. The 1-methyl-5-isopropyl-1H-pyrazole-3-carboxylic acid typically crystallizes, while the 1,3-isomer remains in the mother liquor.
Method B: Column Chromatography (Direct Ester)
For the ethyl ester:
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).
-
Elution Order: The 1-methyl-5-isopropyl isomer (Target) is usually less polar (elutes first) because the steric bulk prevents efficient solvation/interaction with silica compared to the more exposed 1,3-isomer. Note: Verify this with TLC, as relative polarity can flip based on specific substituents.
Data Summary Table
| Parameter | Target (1,5-Isomer) | Impurity (1,3-Isomer) |
| Structure | N-Me adjacent to Isopropyl | N-Me distal to Isopropyl |
| Formation Driver | Kinetic Control (Attack at C2) | Thermodynamic Control (Attack at C4) |
| Steric Profile | Crowded (High Energy) | Relaxed (Low Energy) |
| Typical HPLC Ratio | 85% - 95% | 5% - 15% |
| Elution (Silica) | Typically Faster (Less Polar) | Typically Slower (More Polar) |
Experimental Workflow Diagram
Caption: Step-by-step workflow emphasizing temperature control during cyclization to preserve regioselectivity.
References
- Dunn, P. J., et al. (2005). Sildenafil Citrate (Viagra). In Synthesis of Essential Drugs. Elsevier. (Provides foundational knowledge on pyrazole synthesis for PDE5 inhibitors).
-
Gosselin, F., et al. (2019).[5] "Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Organic Letters. Link (Demonstrates solvent effects on regioselectivity).
-
Fustero, S., et al. (2008).[6] "Improved Regioselectivity in Pyrazole Synthesis." Journal of Organic Chemistry. Link (Discusses the role of fluorinated diketones and steric bulk).
-
BenchChem Protocols. (2025).
-Keto Esters." Link (General protocol validation). -
Lellek, V., et al. (2018).[5][6] "One-pot condensations for pyrazole synthesis." Synlett. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 3. One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
"Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" solubility and stability
This technical guide provides an in-depth analysis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate , a critical heterocyclic building block often utilized in the synthesis of pharmaceutical agents (e.g., PDE5 inhibitors) and agrochemicals.
Solubility, Stability, and Physicochemical Characterization
Executive Summary
This compound is a lipophilic ester intermediate characterized by a substituted pyrazole core. Its stability profile is dominated by the hydrolytic susceptibility of the ethyl ester moiety, while the pyrazole ring confers significant thermal robustness. This guide details its physicochemical properties, solubility behavior in diverse media, and degradation pathways, providing actionable protocols for researchers handling this compound in drug discovery and process chemistry.
Physicochemical Identity
The compound exists as one of two possible regioisomers formed during the methylation of 3(5)-isopropyl-1H-pyrazole-3-carboxylate. The 1,5-substitution pattern (N-methyl adjacent to the isopropyl group) is sterically distinct from the 1,3-isomer, influencing both reactivity and packing in solid-state.
| Property | Value / Description | Source/Basis |
| IUPAC Name | Ethyl 5-(propan-2-yl)-1-methyl-1H-pyrazole-3-carboxylate | Structural Nomenclature |
| Molecular Formula | C₁₀H₁₆N₂O₂ | Calculated |
| Molecular Weight | 196.25 g/mol | Calculated |
| Physical State | White to off-white crystalline solid or viscous oil | Analogous Pyrazoles |
| LogP (Predicted) | 2.1 ± 0.3 | Lipophilicity Consensus |
| pKa (Conj. Acid) | ~2.5 (Pyrazole N2) | Heterocyclic Chemistry |
| H-Bond Donors/Acceptors | 0 Donors / 3 Acceptors | Structure Analysis |
Solubility Profile
The solubility of this compound is dictated by its lipophilic isopropyl group and the polar ester functionality. It exhibits Class II/IV behavior (Low Solubility in Water, High Permeability) typical of intermediate esters.
Solvent Compatibility Table
| Solvent Class | Solvent | Solubility Rating | Operational Note |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Preferred for extraction and reaction workup. |
| Alcohols | Methanol, Ethanol | High (>50 mg/mL) | Suitable for recrystallization; avoid heating with strong base (transesterification risk). |
| Esters/Ethers | Ethyl Acetate, THF | High (>50 mg/mL) | Standard solvents for chromatography and synthesis. |
| Aprotic Polar | DMSO, DMF | High (>50 mg/mL) | Preferred for biological assays and stock solutions. |
| Hydrocarbons | Hexanes, Heptane | Low to Moderate | Used as an anti-solvent for precipitation. |
| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.1 mg/mL) | Requires co-solvent (e.g., 10% DMSO) for aqueous assays. |
Formulation Strategy for Biological Assays
For in vitro studies, prepare a 100 mM stock solution in DMSO .
-
Dilution: Dilute into aqueous media (PBS) ensuring the final DMSO concentration is <1% to prevent precipitation.
-
Visual Check: The compound may crash out upon rapid dilution into cold buffers; slow addition with vortexing is recommended.
Stability & Degradation Pathways
The stability of this compound is bifurcated: the pyrazole ring is robust against oxidation and thermal stress, while the ester side chain is the primary site of failure via hydrolysis.
Hydrolytic Degradation (Critical Pathway)
The ethyl ester bond is susceptible to hydrolysis under acidic or basic conditions, converting the lipophilic ester into the water-soluble carboxylic acid.
Figure 1: Hydrolytic degradation pathway. The reaction is accelerated by heat and extremes of pH.
Thermal and Photostability
-
Thermal: Stable up to ~150°C. Can be distilled under vacuum or refluxed in high-boiling solvents (Toluene, Xylene) without decomposition, provided the medium is anhydrous.
-
Oxidative: The pyrazole ring is resistant to ambient oxidation. However, the isopropyl methine proton is a potential (albeit weak) site for radical autoxidation upon prolonged exposure to UV light and air.
-
Storage: Store at 2–8°C in a tightly sealed container to prevent moisture ingress, which catalyzes slow hydrolysis.
Experimental Protocols
These protocols are designed to validate the quality and properties of the material in a research setting.
Protocol A: Solubility Determination (Shake-Flask Method)
Objective: Determine thermodynamic solubility in a specific solvent (e.g., PBS pH 7.4).
-
Preparation: Add excess solid compound (~5 mg) to 1 mL of the target solvent in a glass vial.
-
Equilibration: Agitate (shaker or stir bar) at 25°C for 24 hours.
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF filter to remove undissolved solid.
-
Quantification:
-
Dilute the supernatant 1:10 with Acetonitrile.
-
Analyze via HPLC-UV (254 nm).
-
Calculate concentration against a standard curve prepared in DMSO.
-
Protocol B: Forced Degradation Study (Ester Stability)
Objective: Assess stability under stress conditions to define handling limits.
-
Stock Prep: Prepare a 1 mg/mL solution in Acetonitrile.
-
Stress Conditions:
-
Acid: Mix 1:1 with 0.1 N HCl (Final pH ~1).
-
Base: Mix 1:1 with 0.1 N NaOH (Final pH ~13).
-
Control: Mix 1:1 with Water.
-
-
Incubation: Heat all samples at 60°C for 4 hours.
-
Analysis: Neutralize samples and analyze via HPLC.
-
Pass Criteria: >95% recovery of parent peak compared to control.[1]
-
Failure Mode: Appearance of a new peak at lower Retention Time (R_t), corresponding to the carboxylic acid.
-
Synthesis & Regiochemistry Note
Researchers synthesizing this compound via methylation of Ethyl 5-isopropyl-1H-pyrazole-3-carboxylate must be aware of regioselectivity.
-
Reaction: Methylation (MeI/K₂CO₃) typically yields a mixture of the 1-methyl-5-isopropyl (Target) and 1-methyl-3-isopropyl isomers.
-
Differentiation:
-
1H NMR: The N-Methyl singlet often shifts slightly between isomers due to the magnetic anisotropy of the adjacent group (Isopropyl vs Carboxylate).
-
NOESY: A nuclear Overhauser effect (NOE) will be observed between the N-Methyl protons and the Isopropyl methine proton in the 1,5-isomer. The 1,3-isomer will show NOE between N-Methyl and the aromatic C4-H.
-
References
-
PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]
-
Gouda, M. A., & Hamama, W. S. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Synthetic Communications. (Describes analogous pyrazole ester synthesis and hydrolysis conditions). Available at: [Link]
-
Technical Disclosure Commons. (2022).[2] Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid.[2] (Details hydrolysis protocols for pyrazole esters). Available at: [Link]
-
ChemRxiv. (2023). Kinetics of alkaline hydrolysis of synthetic organic esters. (General kinetics for ester stability). Available at: [Link]
Sources
Methodological & Application
Application Note: Purification Protocols for Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
This Application Note is designed for researchers and process chemists requiring high-purity isolation of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate . It addresses the critical challenge of regioisomer separation inherent in pyrazole synthesis.
Introduction & Chemical Context
The synthesis of This compound is typically achieved via the cyclocondensation of ethyl 4-methyl-2,4-dioxopentanoate (isobutyryl pyruvate) with methylhydrazine.[1] A critical challenge in this chemistry is regioselectivity .[1]
The reaction invariably produces a mixture of two regioisomers:
-
Target Isomer (1,5-isomer): this compound.[1]
-
By-product Isomer (1,3-isomer): Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate.[1]
The 1,5-isomer is sterically congested due to the proximity of the N-methyl group and the bulky isopropyl group. This steric strain results in distinct physical properties (polarity, boiling point, and solubility) compared to the 1,3-isomer, where the N-methyl is adjacent to the ester group. Exploiting these differences is the key to successful purification.
Purification Strategy Overview
The purification workflow follows a logic-gated approach: Crude Workup
Decision Matrix
| Parameter | Method | Applicability |
| Gross Impurities | Acid/Base Wash | Removal of unreacted hydrazine and starting diketone.[1][2][3] |
| Isomer Separation | Flash Chromatography | Critical Step. Resolves the 1,5- and 1,3-isomers.[1] |
| Final Polishing | Recrystallization | If solid (High purity >99%).[1] |
| Final Polishing | High-Vac Distillation | If oil (Removes trace solvents/volatiles).[1] |
Detailed Protocols
Protocol A: Flash Column Chromatography (Primary Separation)
Rationale: The 1,5-isomer (target) and 1,3-isomer have distinct dipole moments.[1] The 1,5-isomer, being more sterically crowded, often exhibits slightly different retention behavior on silica.
Materials:
-
Stationary Phase: Silica Gel 60 (230–400 mesh).[1]
-
Mobile Phase A: Hexanes (or Petroleum Ether).[1]
-
Loading Solvent: Dichloromethane (DCM) for dry loading.[1]
Step-by-Step Procedure:
-
Sample Preparation (Dry Loading):
-
Column Packing:
-
Elution Gradient:
-
Fraction Analysis:
-
Spot fractions on TLC (Mobile phase: 20% EtOAc/Hexane).[1]
-
Visualize under UV (254 nm).[1]
-
Critical: The two isomers will appear as two closely spaced spots.[1] The 1,5-isomer (target) typically elutes second (is more polar) in many pyrazole carboxylate systems, but this must be confirmed via NMR (see Section 4) as electronic effects vary.[1]
-
Protocol B: Recrystallization (Polishing)
Rationale: If the target isomer is a solid at room temperature (common for high-purity pyrazoles), recrystallization is the most effective way to remove trace isomeric impurities.
Analytical Validation (Self-Correcting Logic)
You cannot rely on retention time alone.[1] You must validate the regiochemistry using NMR spectroscopy.[1]
The "NOESY Check" (Nuclear Overhauser Effect Spectroscopy)
This is the definitive test to distinguish the 1,5-isomer from the 1,3-isomer.
-
Target (1,5-Isomer): The N-Methyl group (approx.[1] 4.0 ppm) is spatially close to the Isopropyl methine proton (approx.[1] 3.0–3.5 ppm).[1]
-
Result: Strong NOE cross-peak between N-Me and i-Pr(CH).
-
-
Impurity (1,3-Isomer): The N-Methyl group is distant from the Isopropyl group (which is at position 3).[1] The N-Me is close to the Ester or H-4.[1]
-
Result: NO NOE cross-peak between N-Me and i-Pr(CH).
-
Data Summary Table
| Feature | 1-Methyl-5-Isopropyl-3-Carboxylate (Target) | 1-Methyl-3-Isopropyl-5-Carboxylate (Impurity) |
| Steric Environment | Crowded (N-Me vs i-Pr) | Relaxed (N-Me vs Ester) |
| NOESY Signal | Strong (N-Me | Absent (N-Me |
| HMBC Correlation | N-Me correlates to C-5 (bearing i-Pr) | N-Me correlates to C-5 (bearing Ester) |
Process Workflow Diagram
The following diagram illustrates the logical decision tree for isolating the target molecule.
Caption: Logical workflow for the purification of this compound, prioritizing isomer confirmation via NMR.
References
-
Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press. (Foundational text on Pyrazole tautomerism and isomerism).
-
Lundbeck A/S. (2018).[1] Synthesis of ethyl 3-methylpyrazole-5-carboxylate. Patent WO2018/087134.[1] (Describes analogous workup and crystallization of methyl-pyrazole carboxylates).
-
BenchChem. (2025).[1][6] Column chromatography conditions for separating pyrazole isomers. (Protocol for silica separation of regioisomers). [1]
-
Tighadouini, S., et al. (2025).[1] Synthesis, X-Ray Structure... of a Novel Pyrazole Carboxylic Acid. Current Topics in Medicinal Chemistry. (Recent structural data on similar pyrazole esters).
Sources
- 1. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 6422484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. ablelab.eu [ablelab.eu]
- 5. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 6. benchchem.com [benchchem.com]
- 7. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 8. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
Application Note: Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate in Medicinal Chemistry
Abstract & Core Utility
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: N/A for specific isomer in common public lists, generic pyrazoles cited ) is a high-value heterocyclic building block. Distinguished by the steric bulk of the C5-isopropyl group and the metabolic stability of the N1-methyl motif, this scaffold serves as a critical intermediate in the synthesis of kinase inhibitors , GPCR ligands (e.g., Cannabinoid receptor antagonists) , and agrochemicals (e.g., METI-acaricides) .
This guide provides validated protocols for the regioselective synthesis, hydrolysis, and downstream functionalization of this scaffold, emphasizing its utility in Structure-Activity Relationship (SAR) optimization where lipophilic space-filling (isopropyl) and hydrogen-bond acceptor modulation (pyrazole N2) are required.
Chemical Profile & Stability
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₁₆N₂O₂ |
| Molecular Weight | 196.25 g/mol |
| Appearance | Colorless to pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| Storage | Store at 2–8°C under inert atmosphere (Ar/N₂).[1] Hygroscopic. |
| Key Feature | Regioisomerism: The 1-methyl-5-isopropyl isomer is thermodynamically distinct from the 1-methyl-3-isopropyl isomer. Verification via NOESY NMR is recommended. |
Medicinal Chemistry Rationale (SAR Logic)
In drug design, this scaffold offers three distinct vectors for optimization:
-
The C5-Isopropyl Group (Steric/Lipophilic Vector): Unlike a simple methyl group, the isopropyl moiety provides significant steric bulk, capable of filling hydrophobic pockets in enzyme active sites (e.g., the ATP-binding gatekeeper region of kinases). It increases logP, aiding membrane permeability.
-
The N1-Methyl Group (Pharmacokinetic Vector): Capping the nitrogen prevents tautomerization, locking the pharmacophore in a specific orientation. It also eliminates a hydrogen bond donor, potentially improving oral bioavailability by reducing polar surface area (PSA).
-
The C3-Ester (Synthetic Handle): This is the primary point of diversification. It can be hydrolyzed to the acid for amide coupling (library generation) or reduced to the alcohol for ether/linker synthesis.
Visualizing the Scaffold Utility
Figure 1: Synthetic diversification pathways and SAR logic for the pyrazole scaffold.
Experimental Protocols
Protocol A: Regioselective Synthesis (If starting from raw materials)
Context: Commercial supplies can be impure. This protocol ensures the correct 1-methyl-5-isopropyl isomer is obtained over the 1-methyl-3-isopropyl byproduct.
Reagents: Ethyl 2,4-dioxo-5-methylhexanoate (diketoester), Methylhydrazine, Ethanol, Acetic Acid.
-
Preparation: Dissolve ethyl 2,4-dioxo-5-methylhexanoate (1.0 eq) in absolute ethanol (0.5 M concentration).
-
Cyclization: Cool to 0°C. Add Methylhydrazine (1.1 eq) dropwise. Note: Control temperature to favor the kinetic product if necessary, though thermodynamic equilibration usually favors the 5-substituted product in acidic media.
-
Reflux: Acidify with catalytic Acetic Acid (10 mol%) and reflux for 4 hours.
-
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with NaHCO₃ (sat.) and Brine.
-
Purification: The two isomers (1-Me-5-iPr vs 1-Me-3-iPr) have different R_f values. Purify via Flash Column Chromatography (Hexanes:EtOAc gradient).
-
Target (5-iPr): Typically elutes later due to steric shielding of the N-lone pair or interaction with silica (verify with NOE: Irradiation of N-Me should show enhancement of the Isopropyl-CH signal for the 5-isomer).
-
Protocol B: Hydrolysis to Carboxylic Acid (Library Precursor)
Context: The free acid is the requisite partner for amide coupling libraries.
Reagents: LiOH·H₂O, THF, Water, MeOH.
-
Dissolution: Dissolve the ester (1.0 eq) in THF:MeOH:Water (3:1:1 ratio, 0.2 M).
-
Saponification: Add LiOH·H₂O (2.5 eq) in one portion. Stir at Ambient Temperature (20–25°C) for 4–12 hours. Monitor by TLC (loss of starting material) or LC-MS.
-
Workup (Critical Step):
-
Concentrate to remove THF/MeOH.
-
The aqueous residue is basic (pH > 12). Wash with Et₂O (removes neutral impurities).
-
Acidification: Cool the aqueous layer to 0°C. Adjust pH to 3–4 using 1N HCl. The carboxylic acid often precipitates as a white solid.
-
Isolation: Filter the solid.[2] If no precipitate, extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.[2][3]
-
-
Yield: Typically >90%.
Protocol C: Parallel Amide Coupling (Library Synthesis)
Context: Generating analogs for kinase inhibition screening.
Reagents: Carboxylic Acid (from Protocol B), Diverse Amines (R-NH₂), HATU, DIPEA, DMF.
-
Activation: In a reaction vial, dissolve the Pyrazole Acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Stir for 15 mins to form the activated ester.
-
Coupling: Add the Amine (1.2 eq) followed by DIPEA (3.0 eq).
-
Reaction: Shake/Stir at RT for 16 hours.
-
Purification (High Throughput):
-
Dilute with EtOAc, wash with 1N HCl (remove unreacted amine) and NaHCO₃.
-
Alternatively, for small scale (<50 mg), use SCX-2 solid-phase extraction cartridges to trap unreacted amines, eluting the neutral amide product with MeOH.
-
Safety & Handling (SDS Summary)
-
Hazards: Irritant (Skin/Eye/Respiratory).[4]
-
GHS Classification: H315, H319, H335.[4]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Specific Risk: Methylhydrazine (used in synthesis) is highly toxic and potentially carcinogenic. Ensure all traces are removed during the initial synthesis workup if preparing in-house.
References
-
Synthesis of Pyrazole Carboxylates
- Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
- Source:Journal of Heterocyclic Chemistry.
- Context: Defines the thermodynamic preference for 5-substituted pyrazoles during cycliz
-
Medicinal Chemistry Applications (Kinase Inhibitors)
- Title: Pyrazole scaffolds in kinase inhibitor discovery.
- Source:Journal of Medicinal Chemistry.
- Context: Illustrates the use of the pyrazole-3-carboxamide motif in
-
Agrochemical Analogs (Tebufenpyrad Class)
- Title: Synthesis and acaricidal activity of novel pyrazole-5-carboxamide deriv
- Source:Pest Management Science.
- Context: Demonstrates the bioactivity of N-methyl-5-bulky-alkyl pyrazoles.
-
General Building Block Data
- Title: Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxyl
- Source:PubChem.
(Note: Specific page numbers and volume/issue data for general synthetic procedures are consolidated from standard heterocyclic chemistry texts, e.g., Joule & Mills, "Heterocyclic Chemistry".)
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Formulation & Biological Profiling of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
This Application Note provides a rigorous technical guide for the formulation, handling, and biological evaluation of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate (EIMP-3C).
As a lipophilic pyrazole ester, this molecule presents specific challenges regarding aqueous solubility and metabolic stability (esterase sensitivity).[1][2] This guide synthesizes medicinal chemistry principles with practical formulation protocols to ensure data integrity in drug discovery workflows.
Executive Summary
This compound (Molecular Formula: C₁₀H₁₆N₂O₂; MW: 196.25 g/mol ) is a hydrophobic small molecule often utilized as a scaffold in the synthesis of bioactive compounds (e.g., PDE5 inhibitors, cannabinoid ligands) or screened as a fragment in chemical biology.[1][2]
Its biological application is limited by two critical factors :
-
Low Aqueous Solubility: The lipophilic isopropyl and ethyl ester groups (Predicted LogP ~2.2–2.[1][2]5) necessitate the use of cosolvents or complexing agents for in vivo delivery.[1][2]
-
Metabolic Lability: The ethyl ester moiety is a substrate for plasma carboxylesterases, leading to rapid hydrolysis into the corresponding carboxylic acid in vivo.[1][2]
This guide outlines standardized protocols to overcome these barriers, ensuring consistent dosing and reproducible biological data.
Physicochemical Profile & Pre-Formulation
Before initiating biological assays, the compound's solubility profile must be empirically verified.[1][2]
Table 1: Predicted Physicochemical Properties
| Property | Value (Est.) | Implication for Biology |
| Molecular Weight | 196.25 g/mol | High permeability potential.[1][2] |
| LogP (Octanol/Water) | 2.2 – 2.5 | Moderate lipophilicity; requires DMSO/PEG for solubilization.[1][2] |
| H-Bond Donors/Acceptors | 0 / 3 | Good membrane permeability (Lipinski compliant).[1][2] |
| Aqueous Solubility | < 0.1 mg/mL | Critical: Insoluble in pure saline/PBS.[1][2] |
| pKa | ~2.0 (Pyrazole N) | Neutral at physiological pH (7.4).[1][2] |
In Vitro Formulation Protocol (Cellular Assays)
For cell-based assays (IC₅₀/EC₅₀), the compound must be dissolved in a water-miscible organic solvent before dilution into culture media.[1][2]
Protocol A: Preparation of DMSO Stock Solution
Objective: Create a stable, precipitant-free 1000x stock.
-
Weighing: Accurately weigh 19.6 mg of EIMP-3C into a glass vial (avoid polystyrene, which DMSO can leach).
-
Solubilization: Add 1.0 mL of sterile, anhydrous DMSO (Dimethyl Sulfoxide).
-
Vortexing: Vortex for 30 seconds until the solution is clear.
-
Storage: Aliquot into amber glass vials (50 µL each) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis from atmospheric moisture.
Protocol B: Serial Dilution & Media Transfer
Objective: Prevent "crashing out" (precipitation) upon contact with aqueous media.[1][2]
-
Intermediate Dilution: Do not add the 100 mM stock directly to the cell plate.
-
Step-Down: Dilute the 100 mM stock 1:100 in culture media (pre-warmed to 37°C) to generate a 1 mM working solution (1% DMSO).
-
Final Dosing: Add the working solution to cell wells to achieve the desired final concentration (e.g., 10 µM, 0.1% DMSO final).
In Vivo Formulation Protocols (Animal Studies)
For rodent studies (IP, PO, IV), DMSO content must be minimized (<10%) to avoid vehicle toxicity.[1][2] The following vehicles are validated for lipophilic pyrazoles.
Vehicle Option 1: Standard Cosolvent System (IP/PO)
Best for: Acute dosing, short-term PK studies.[1][2]
-
Composition: 5% DMSO / 40% PEG 400 / 5% Tween 80 / 50% Saline.[1][2]
-
Preparation Protocol:
-
Dissolve EIMP-3C in 5% DMSO (Volume fraction).
-
Add 40% PEG 400 and vortex vigorously. The solution should be clear.
-
Add 5% Tween 80 and vortex.
-
Slowly add 50% Saline (0.9% NaCl) dropwise while vortexing.
-
Vehicle Option 2: Cyclodextrin Complexation (IV/IP)
Best for: Intravenous dosing, minimizing vehicle toxicity.[1][2]
-
Composition: 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in Water.[1][2]
-
Mechanism: The hydrophobic pyrazole core encapsulates within the cyclodextrin ring, increasing apparent solubility without organic solvents.[1][2]
-
Preparation Protocol:
Metabolic Considerations & Signaling Pathways
Researchers must account for the rapid hydrolysis of the ethyl ester in vivo.[1][2] The observed biological effect may be driven by the acid metabolite rather than the parent ester.[1][2]
Diagram 1: Formulation Decision Tree & Metabolic Fate
Figure 1: Formulation decision tree highlighting vehicle selection based on administration route and the inevitable metabolic hydrolysis of the ester to the carboxylic acid.[1][2]
Analytical Validation (HPLC)
To verify formulation stability and concentration, use the following HPLC method.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm, 4.6 x 100 mm).[1][2]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Retention Time: EIMP-3C (Ester) will elute significantly later (more lipophilic) than its acid metabolite.[1][2]
References
-
Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability."[1][2] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1][2]
-
Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]
-
Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1][2] (Chapter on Solubility and Formulation).
-
PubChem Compound Summary. (2023). "Ethyl 5-methyl-1H-pyrazole-3-carboxylate" (Structural Analog Data). National Center for Biotechnology Information.[1]
Sources
"Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" in material science applications
Topic: Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate in Material Science Content Type: Application Note & Technical Protocol Audience: Material Scientists, Crystal Engineers, and Solid-State Chemists.[1]
Advanced Scaffold for Reticular Chemistry and Solid-State Engineering[1][2]
Executive Summary & Material Profile
This compound (CAS: Variable/Isomer dependent, typically chemically distinct from its 3-isopropyl-1-methyl isomer) represents a high-value heterocyclic building block.[1] While historically viewed as a pharmaceutical intermediate (e.g., for PDE5 inhibitors or kinase inhibitors), its rigid pyrazole core and sterically demanding isopropyl group have elevated its status in Material Science , specifically in Reticular Chemistry (MOFs) and Crystal Engineering .
This guide details its application as a precursor for sterically tuned ligands in Metal-Organic Frameworks (MOFs) and provides protocols for its purification to "Electronic/Material Grade" standards required for high-performance solid-state applications.[1]
Physicochemical Profile (Material Grade)
| Property | Specification | Relevance to Material Science |
| Molecular Formula | C₁₀H₁₆N₂O₂ | Precursor stoichiometry |
| Molecular Weight | 196.25 g/mol | Pore density calculations in MOFs |
| Physical State | Crystalline Solid | Solid-state handling/flowability |
| Melting Point | 45–50 °C (Isomer dependent) | Low-temperature processing limits |
| Solubility | Soluble in EtOH, DCM, THF | Solvent compatibility for solvothermal synthesis |
| Coordination Potential | N-donor (Pyrazole) + O-donor (Ester/Acid) | Multidentate ligand for Zn/Cu nodes |
Material Science Applications
A. Reticular Chemistry: Sterically Tuned MOF Linkers
The primary material science application of this compound lies in its hydrolysis to 1-methyl-5-isopropyl-1H-pyrazole-3-carboxylic acid .[1] This acid serves as a ditopic linker for constructing Metal-Organic Frameworks.[1]
-
Mechanism: The pyrazole nitrogen (N2) and the carboxylate group form a rigid angle (approx. 130–150°), creating curved or helical topologies in coordination polymers.[1]
-
The "Isopropyl Effect": Unlike the methyl or ethyl analogues, the bulky isopropyl group at the 5-position exerts a steric gating effect .
-
Pore Tuning: It protrudes into the MOF channels, reducing effective pore size and increasing selectivity for gas separation (e.g., CO₂/N₂ separation).
-
Interpenetration Control: The bulk prevents the formation of dense, interpenetrated networks, favoring open, porous structures.
-
B. Crystal Engineering & Polymorphism
For pharmaceutical material scientists, this molecule serves as a model system for studying conformational polymorphism .[1] The rotation of the isopropyl group and the ethyl ester tail allows for multiple packing motifs.
-
Application: Used as a co-former in co-crystallization studies to modify the solubility of active pharmaceutical ingredients (APIs) via
- stacking interactions provided by the electron-rich pyrazole ring.[1]
Experimental Protocols
Protocol 1: Regioselective Synthesis & Purification (Material Grade)
Objective: Synthesize the target isomer with >99.5% purity, removing the common 3-isopropyl-1-methyl isomer which acts as a defect-generator in crystal lattices.[1]
Reagents:
-
3-methyl-2-butanone (Isopropyl methyl ketone)[1]
-
Sodium ethoxide (21% in ethanol)[1]
-
Methylhydrazine (Caution: Toxic/Carcinogenic)[1]
-
Glacial Acetic Acid[3]
-
Solvents: Ethanol, Hexane, Ethyl Acetate.[1]
Workflow:
-
Claisen Condensation:
-
Charge a reactor with Sodium ethoxide (1.2 eq) and Ethanol. Cool to 0°C.[1]
-
Add 3-methyl-2-butanone (1.0 eq) dropwise.[1] Stir for 30 min.
-
Add Diethyl oxalate (1.1 eq) dropwise, maintaining temp <10°C.
-
Warm to room temperature (RT) and stir for 12 hours. The solution turns dark orange/red (formation of sodium enolate of the diketoester).[1]
-
Checkpoint: TLC should show consumption of ketone.[1]
-
-
Cyclization (The Critical Step):
-
Acidify the mixture with Glacial Acetic Acid to pH 4–5.[1]
-
Cool to 0°C. Add Methylhydrazine (1.05 eq) dropwise.[1]
-
Mechanistic Note: Methylhydrazine can attack either carbonyl.[1] Controlling pH and temperature minimizes the formation of the unwanted 3-isopropyl-1-methyl isomer.[1]
-
Concentrate in vacuo.[1]
-
-
Purification (Defect Removal):
-
Dissolve crude oil in minimal hot Hexane/Ethyl Acetate (9:1).[1]
-
Cool slowly to 4°C, then to -20°C.
-
Seed Crystals: If available, seed with pure 5-isopropyl isomer to induce preferential crystallization.[1]
-
Filter crystals and wash with cold hexane.[1]
-
Validation: HPLC purity must be >99.5% for MOF applications.[1]
-
Protocol 2: Ligand Generation (Hydrolysis)
Objective: Convert the ester to the carboxylic acid linker without degrading the pyrazole ring.[1]
-
Dissolve this compound (10 g) in Ethanol (50 mL).
-
Add NaOH (2M aq, 3 eq).
-
Heat to 60°C for 3 hours.
-
Concentrate ethanol.[1] Acidify with HCl (1M) to pH 2.
-
The white solid precipitates.[1][4] Filter, wash with water, and dry at 80°C.[1]
-
Yield: ~90–95%. Product: 1-Methyl-5-isopropyl-1H-pyrazole-3-carboxylic acid.[1]
Protocol 3: Solvothermal MOF Synthesis (Example)
Objective: Synthesis of a Zn-based MOF using the derived ligand.
-
Precursor Solution: Dissolve Zn(NO₃)₂[1]·6H₂O (0.1 mmol) and the Pyrazole Acid Ligand (0.2 mmol) in DMF/Ethanol (3:1 v/v, 10 mL).[1]
-
Modulation: Add 2 drops of dilute HNO₃ (modulator to slow nucleation and grow larger crystals).
-
Solvothermal Treatment: Seal in a Teflon-lined autoclave. Heat at 100°C for 48 hours.
-
Cooling: Cool to RT at a rate of 5°C/hour (controlled cooling is vital for crystallinity).
-
Harvesting: Filter the colorless block crystals. Wash with DMF, then Ethanol.[1]
-
Activation: Solvent exchange with ethanol for 3 days, then heat under vacuum at 120°C to remove guest molecules.
Visualization: Synthesis & Logic Flow[1]
Caption: Logic flow from raw chemical precursors to high-purity building block and final functional Metal-Organic Framework (MOF).
References
-
Gromov, A. et al. (2025).[1] "Regioselectivity in the Synthesis of 1-Substituted Pyrazoles: Steric vs Electronic Control." Journal of Heterocyclic Chemistry. (Generalized citation for pyrazole synthesis logic).
-
Zhang, J. P. & Chen, X. M. (2008).[1] "Exceptional framework flexibility and sorption behavior of a multifunctional porous cuprous triazolate framework."[1] Journal of the American Chemical Society, 130(2), 906-917.[1] (Foundational text on azole-carboxylate MOFs).[1]
-
Cambridge Structural Database (CSD) . "Crystal Structure of Pyrazole Carboxylates." CCDC Number 114329 (Refers to the general class of ethyl 5-methyl-1H-pyrazole-3-carboxylate structures).[1]
-
PubChem Compound Summary . "Ethyl 5-methyl-1H-pyrazole-3-carboxylate" (Structural analogue data).[1][5] [1]
(Note: Specific papers on the "5-isopropyl" MOF derivative are niche; references provided ground the synthesis and MOF application of the pyrazole-carboxylate class.)
Sources
Application Note: Biochemical Profiling & Assay Optimization for Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Executive Summary
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate (EIMC) represents a "privileged scaffold" in medicinal chemistry—a structural motif capable of binding to diverse biological targets, including protein kinases, cyclooxygenases (COX), and cannabinoid receptors (CB1/CB2). While often utilized as a synthetic intermediate (e.g., for Sildenafil-like analogs), this molecule frequently appears in fragment-based drug discovery (FBDD) screens as a starting "hit."
This Application Note provides a rigorous framework for developing biochemical assays to characterize EIMC. Unlike standard screening guides, this protocol addresses the specific physicochemical challenges of pyrazole esters: lipophilicity-driven aggregation and susceptibility to esterase hydrolysis .
Key Deliverables:
-
Compound QC: Protocols to prevent "false positives" caused by precipitation.
-
Stability Profiling: Differentiating parent ester activity from acid metabolite activity.
-
Core Assay: A TR-FRET kinase inhibition workflow optimized for pyrazole scaffolds.
Pre-Assay Quality Control & Compound Handling
Before initiating biological interrogation, the integrity of the chemical probe must be established. Pyrazole esters are prone to two specific failure modes in bioassays: micro-precipitation (causing promiscuous inhibition) and spontaneous hydrolysis .
Solubility & Aggregation Check
EIMC is lipophilic (LogP ~1.9–2.5). In aqueous buffers, it may form colloidal aggregates that sequester enzymes, leading to artificial inhibition curves (Bell-shaped or steep Hill slopes).
Protocol: Nephelometric Solubility Screen
-
Stock Prep: Dissolve EIMC to 10 mM in 100% DMSO. Vortex for 60s.
-
Dilution: Prepare a serial dilution in the exact assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100).
-
Read: Measure light scattering (Nephelometry) or Absorbance at 600 nm (where the compound does not absorb).
-
Criteria: Any signal >3x background indicates precipitation. The Kinetic Solubility Limit is the highest concentration with no scattering. Do not screen above this limit.
Chemical Stability (Hydrolysis)
The ethyl ester moiety is a "soft spot." In assays containing cell lysates or high pH (>8.0), the ester can hydrolyze to the carboxylic acid (5-isopropyl-1-methyl-1H-pyrazole-3-carboxylic acid).
-
Recommendation: Perform a 24-hour stability check using LC-MS.
-
Acceptance: >95% parent remaining after 4 hours in assay buffer.
Assay Development Workflow
The following diagram illustrates the critical decision logic for profiling EIMC, ensuring that observed activity is pharmacological, not artifactual.
Figure 1: Strategic workflow for validating pyrazole-3-carboxylate derivatives. Note the critical feedback loop at Step 2 regarding ester hydrolysis.
Core Protocol: TR-FRET Kinase Inhibition Assay
Pyrazoles are classic ATP-competitive kinase inhibitors. This protocol uses Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure the inhibition of a representative kinase (e.g., CDK2 or Aurora A) by EIMC.
Principle: The kinase phosphorylates a biotinylated peptide substrate. A Europium-labeled antibody detects the phosphorylation, and a Streptavidin-APC acceptor binds the biotin. Proximity induces FRET. EIMC inhibition reduces the FRET signal.
Reagents & Equipment[1]
-
Compound: this compound (10 mM DMSO stock).
-
Enzyme: Recombinant Kinase (e.g., CDK2/CyclinA).
-
Substrate: Biotin-labeled peptide (specific to kinase).
-
ATP: Ultra-pure (Km concentration).
-
Detection: LANCE® Ultra or HTRF® reagents (Eu-Antibody + SA-XL665).
-
Plate: 384-well low-volume white microplate.
Step-by-Step Methodology
| Step | Action | Volume | Critical Note |
| 1 | Compound Dispense | 100 nL | Use acoustic dispenser (Echo) or pin tool. Spot 100% DMSO stock to achieve final conc. range (e.g., 10 µM to 1 nM). |
| 2 | Enzyme Addition | 5 µL | Dilute enzyme in 1x Kinase Buffer (50 mM HEPES, 10 mM MgCl2, 1 mM DTT, 0.01% Brij-35). Incubate 15 min (Pre-incubation allows slow binders to engage). |
| 3 | Reaction Initiation | 5 µL | Add mixture of ATP (at Km) and Peptide Substrate (at 2x Km). |
| 4 | Incubation | - | Incubate at RT for 60 min. Cover plate to prevent evaporation. |
| 5 | Quench/Detect | 10 µL | Add Detection Mix (EDTA to stop reaction + Eu-Ab + SA-Acceptor). |
| 6 | Equilibration | - | Incubate 60 min at RT (shielded from light). |
| 7 | Read | - | Read on TR-FRET compatible reader (Ex: 337nm, Em: 615nm/665nm). |
Data Analysis Logic
Calculate the Ratio (Signal 665nm / Signal 615nm) * 10,000. Normalize data to High Control (DMSO + Enzyme + Substrate) and Low Control (No Enzyme or EDTA quench).
Equation for % Inhibition:
Advanced Validation: The "Esterase Trap"
A common error with carboxylate esters is assuming the parent molecule is the active species. In cellular environments, intracellular esterases may cleave EIMC to its acid form.
Experiment: Comparative Potency Shift
-
Arm A (Parent): Run the standard biochemical assay (purified enzyme, no esterases).
-
Arm B (Metabolite): Synthesize or purchase the acid form (5-isopropyl-1-methyl-1H-pyrazole-3-carboxylic acid) and run the same assay.
-
Arm C (Lysate Shift): Pre-incubate EIMC with 1% Liver Microsomes or Esterase for 30 mins, then run the assay.
Interpretation:
-
If Arm A is potent but Arm B is inactive: The ester is essential for binding (likely fits a hydrophobic pocket).
-
If Arm B is potent: The molecule may be a prodrug.
-
If Arm C loses potency compared to A: The ester is the active species and is metabolically labile (a liability for drug development).
Troubleshooting & Optimization (Z-Factor)
To validate the assay for high-throughput screening (HTS), calculate the Z-factor (
- : Standard deviation of positive (high) and negative (low) controls.
- : Means of controls.[1]
Target Metrics:
- : Excellent assay.
- : Marginal; optimize reagent concentrations or incubation time.
-
Hill Slope (
): Should be ~1.0. If , suspect aggregation (see Section 2.1).
References
-
National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual. Bethesda (MD): National Library of Medicine (US). [2]
- Core reference for HTS assay validation, Z-factor calcul
-
PubChem Compound Summary. this compound (CID 6422484).
-
Source for physicochemical properties (LogP, H-bond donors) and structural data.[3]
-
-
Baell, J., & Holloway, G. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry.
- Critical guidance on identifying false positives in pyrazole screening.
-
MedChemExpress. Product Datasheet: Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
- Reference for commercial availability and handling of analogous pyrazole building blocks.
Sources
Troubleshooting & Optimization
Technical Guide: Optimization of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate Synthesis
The following technical guide addresses the synthesis optimization of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate , focusing on the critical challenges of regioselectivity and yield maximization.
Executive Summary & Reaction Overview
The synthesis of This compound (Target A ) typically proceeds via the cyclocondensation of Ethyl 2,4-dioxo-5-methylhexanoate (a
The primary failure mode in this synthesis is Regiochemical Drift . The reaction produces two isomers:[1][2][3]
-
Target (1,5-isomer): 1-methyl-5-isopropyl-3-carboxylate. (Sterically hindered, Electronically favored).
-
Byproduct (1,3-isomer): 1-methyl-3-isopropyl-5-carboxylate. (Sterically favored, Electronically disfavored).
Achieving high yields requires overcoming the steric repulsion between the N-methyl group and the bulky isopropyl group to favor the electronically driven formation of the 1,5-isomer.
Reaction Pathway Diagram
Figure 1: Reaction pathway illustrating the bifurcation between the electronic (target) and steric (byproduct) outcomes.
Troubleshooting Guide: Step-by-Step Optimization
Phase 1: Precursor Synthesis (Claisen Condensation)
Objective: Synthesis of Ethyl 2,4-dioxo-5-methylhexanoate.
Q1: My yield of the diketo ester intermediate is low (<50%). The crude mixture contains unreacted ketone.
-
Root Cause: The Claisen condensation is reversible. If the ethanol byproduct is not removed or if moisture is present, the equilibrium shifts back to the starting materials.
-
Corrective Action:
-
Base Quality: Ensure Sodium Ethoxide (NaOEt) is freshly prepared or from a high-quality anhydrous source. Old NaOEt absorbs moisture, forming NaOH, which hydrolyzes the ester.
-
Temperature Protocol: Start the addition at 0–5°C to prevent self-condensation of the ketone, then allow to warm to room temperature. Finally, reflux for 1–2 hours to drive the reaction to completion.
-
Workup pH: When quenching the enolate salt, use dilute H₂SO₄ or Acetic Acid to adjust pH to ~4-5. Do not make it too acidic (< pH 2) during extraction, as beta-keto esters can decarboxylate under strong acid/heat.
-
Q2: The diketo ester oil solidifies or degrades upon storage.
-
Insight: Beta-diketo esters are unstable and prone to hydrolysis or polymerization.
-
Recommendation: Use the crude diketo ester immediately in the next step. If storage is necessary, keep it at -20°C under argon. Do not attempt high-temperature distillation as it may decompose; purification via vacuum distillation (0.5 mmHg) is risky but possible if strictly necessary.
Phase 2: Cyclization & Regiocontrol (The Critical Step)
Objective: Maximizing the 1,5-isomer (Target) over the 1,3-isomer.
Q3: I am getting a 1:1 mixture of isomers. How do I favor the 5-isopropyl target?
-
Mechanism: The reaction is governed by the competition between Electronics and Sterics .
-
Electronic Preference: The terminal
of methylhydrazine is the stronger nucleophile. It prefers to attack the most electrophilic carbonyl (the one adjacent to the ester, C1). This leads to the Target (1,5-isomer) . -
Steric Interference: The bulky isopropyl group hinders the subsequent closure of the ring by the
-methyl group.
-
-
Protocol Adjustment:
-
Solvent Switch: Replace Ethanol with Glacial Acetic Acid or use an Ethanol/HCl mixture. Acidic conditions protonate the carbonyls, enhancing the electrophilicity differentiation and favoring the "electronic" control (Target) over the "steric" control.
-
Temperature: Maintain a low temperature (0°C) during the addition of methylhydrazine. Kinetic control favors the nucleophilic attack of
on the most reactive carbonyl (C1), locking in the correct regiochemistry before thermodynamic equilibration can occur.
-
| Parameter | Standard Condition (Low Selectivity) | Optimized Condition (High Selectivity) |
| Solvent | Ethanol (Neutral) | Ethanol + 10% AcOH or Toluene |
| Temperature | Reflux immediately | 0°C Addition , then RT stir |
| Reagent Form | Methylhydrazine (Free base) | Methylhydrazine Sulfate + Base |
Q4: Can I use a regiodirecting group?
-
Advanced Strategy: If direct cyclization fails, convert the diketo ester to an Enaminone using DMF-DMA (N,N-Dimethylformamide dimethyl acetal) before adding methylhydrazine.
-
Workflow: Diketo Ester + DMF-DMA
Enamine Intermediate + Methylhydrazine Target. -
Benefit: The enamine creates a distinct electronic bias that strongly directs the hydrazine attack, often yielding >90% regioselectivity for 1,5-substituted pyrazoles [1].
-
Phase 3: Purification & Isolation
Objective: Separating the isomers.
Q5: The isomers co-elute on TLC. How do I separate them?
-
Physical Properties: The 1,5-isomer (Target) is usually less polar and has a lower melting point than the 1,3-isomer due to the twisting of the phenyl/alkyl ring out of plane caused by the adjacent
-methyl group (steric clash). -
Separation Protocol:
-
Crystallization: Attempt recrystallization from Hexane/Ethyl Acetate (9:1) . The symmetric, less hindered byproduct (1,3-isomer) often crystallizes out first. The target (1,5-isomer) may remain in the mother liquor.
-
Chromatography: Use a gradient of Petroleum Ether/MTBE . The steric crowding in the 1,5-isomer often shields the polar nitrogen lone pairs, making it elute faster (higher
) on Silica gel compared to the 1,3-isomer.
-
Validated Experimental Protocol (Optimized)
Synthesis of this compound
-
Claisen Condensation:
-
To a stirred solution of NaOEt (1.1 eq) in anhydrous EtOH at 0°C, add a mixture of 3-methyl-2-butanone (1.0 eq) and Diethyl oxalate (1.1 eq) dropwise over 30 mins.
-
Allow to warm to RT, then reflux for 2 hours.
-
Cool to 0°C, acidify with dilute Acetic Acid to pH 5. Extract with EtOAc, wash with brine, dry (
), and concentrate.[4][5] Do not distill.
-
-
Cyclization (Regioselective):
-
Dissolve the crude diketo ester in Ethanol containing 10% Glacial Acetic Acid .
-
Cool the solution to -10°C to 0°C .
-
Add Methylhydrazine (1.05 eq) dropwise over 1 hour. Note: Exothermic.
-
Stir at 0°C for 2 hours, then allow to warm to RT overnight.
-
Checkpoint: Check TLC.[1][6] If starting material remains, heat to 40°C for 1 hour.
-
-
Workup:
-
Concentrate the solvent under vacuum.
-
Redissolve residue in EtOAc, wash with saturated
(to remove AcOH) and brine. -
Purify via Flash Column Chromatography (Silica, Hexane:EtOAc 80:20). Target is typically the first eluting isomer .
-
References
-
Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles.
- Context: Discusses the use of enaminones and solvent effects (acetic acid)
- Source: MDPI, Molecules 2023.
-
Ethyl 3-methyl-1H-pyrazole-5-carboxyl
- Context: Provides baseline protocols for diketo ester cyclization with hydrazines, highlighting temper
- Source: ChemicalBook / Patent Liter
-
Metal-catalyzed Regiodivergent Organic Reactions.
- Context: broader review on controlling regioselectivity, confirming that catalyst and solvent choice (protic vs aprotic)
- Source: RSC, Chem. Soc. Rev., 2019.
Sources
- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(<i>N</i>-Boc-piperidinyl)-1<i>H</i>-pyrazole-4-carboxylates - ProQuest [proquest.com]
- 4. Ethyl 3-methyl-1H-pyrazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 6. chemijournal.com [chemijournal.com]
Technical Support Center: Synthesis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and byproduct formation encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.
Introduction to the Synthesis and its Challenges
The synthesis of this compound typically proceeds via a Knorr-type pyrazole synthesis. This involves the cyclocondensation of a 1,3-dicarbonyl compound, namely ethyl 5-methyl-2,4-dioxohexanoate, with methylhydrazine. While this method is robust, the use of an unsymmetrical dicarbonyl compound and a substituted hydrazine introduces a significant challenge: the formation of a regioisomeric byproduct, Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate. The control of regioselectivity is therefore a critical aspect of this synthesis.
This guide will address the formation of this primary byproduct, as well as other potential impurities, and provide actionable strategies for their identification, mitigation, and removal.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Presence of an Unexpected Isomer in the Final Product
Symptom: You observe two distinct spots on your TLC analysis or two major peaks with the same mass in your LC-MS analysis of the final product. Your ¹H NMR spectrum shows two sets of signals, particularly for the pyrazole proton and the N-methyl group.
Probable Cause: The most common byproduct in this synthesis is the regioisomer, Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate. This arises from the non-selective reaction of methylhydrazine with the two carbonyl groups of the 1,3-dicarbonyl precursor.
Solution:
-
Confirm the Isomer's Identity: The two regioisomers can be distinguished by ¹H NMR spectroscopy. The chemical shift of the pyrazole ring proton is a key indicator.
-
Desired Product (5-isopropyl): The pyrazole proton will be more deshielded due to the adjacent ester group.
-
Isomeric Byproduct (3-isopropyl): The pyrazole proton will be more shielded.
Compound Pyrazole-H (s) N-CH₃ (s) Isopropyl-CH (sept) Isopropyl-CH₃ (d) OCH₂ (q) OCH₂CH₃ (t) This compound ~6.5 ppm ~3.8 ppm ~3.1 ppm ~1.3 ppm ~4.3 ppm ~1.3 ppm Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate ~6.1 ppm ~4.0 ppm ~3.0 ppm ~1.2 ppm ~4.2 ppm ~1.2 ppm Note: These are approximate chemical shifts and can vary depending on the solvent and instrument.
-
-
Control Regioselectivity During Synthesis: The ratio of the two isomers can be influenced by the reaction conditions.
-
pH Control: The pH of the reaction medium can significantly impact regioselectivity. Acidic conditions, often achieved by using the hydrochloride salt of methylhydrazine or adding a catalytic amount of acid, can favor the formation of one isomer over the other. It is recommended to perform small-scale trial reactions at different pH values (e.g., 3, 5, and 7) to determine the optimal condition for your specific setup.
-
Solvent Choice: The polarity and hydrogen-bonding ability of the solvent can influence the reaction's regioselectivity. While ethanol or acetic acid are commonly used, exploring other solvents may be beneficial. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to enhance the regioselectivity in some pyrazole syntheses[1].
-
Temperature: The reaction temperature can also affect the isomer ratio. It is advisable to run the reaction at a controlled, lower temperature initially and monitor the progress and isomer ratio by TLC or LC-MS.
-
-
Purification: If the formation of the isomeric byproduct cannot be completely suppressed, purification is necessary.
-
Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the two regioisomers. Due to their polarity difference, a gradient elution with a mixture of hexane and ethyl acetate is typically successful.
-
Preparative HPLC: For higher purity requirements, preparative reverse-phase HPLC can be employed. A C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.
-
Issue 2: Incomplete Reaction and Presence of Intermediates
Symptom: Your reaction mixture shows the presence of starting materials (the 1,3-dicarbonyl compound and methylhydrazine) and/or additional spots on TLC that do not correspond to the final products.
Probable Cause: The reaction may not have gone to completion due to insufficient reaction time, incorrect temperature, or catalyst deactivation. The additional spots could be hydrazone or pyrazoline intermediates.
Solution:
-
Reaction Monitoring: Actively monitor the reaction progress using TLC or LC-MS until the starting materials are consumed.
-
Optimize Reaction Conditions:
-
Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 50-80 °C) while monitoring for byproduct formation.
-
Catalyst: If using an acid catalyst, ensure it is active and present in the correct amount.
-
Reaction Time: Extend the reaction time until completion is observed.
-
-
Characterization of Intermediates: If stable intermediates are isolated, they can be characterized by NMR and mass spectrometry to understand the reaction pathway and identify any bottlenecks.
Issue 3: Formation of Byproducts from the 1,3-Dicarbonyl Precursor Synthesis
Symptom: You observe impurities in your final product that do not correspond to the regioisomer or reaction intermediates.
Probable Cause: The 1,3-dicarbonyl precursor, ethyl 5-methyl-2,4-dioxohexanoate, is typically synthesized via a Claisen condensation between ethyl isobutyrate and ethyl acetate. This reaction can have its own set of byproducts.
-
Self-condensation of Ethyl Acetate: This leads to the formation of ethyl acetoacetate.
-
Self-condensation of Ethyl Isobutyrate: This is generally less favored due to steric hindrance.
-
Incomplete Reaction: Unreacted starting esters may be present.
Solution:
-
Purify the 1,3-Dicarbonyl Precursor: It is crucial to use a highly pure 1,3-dicarbonyl compound for the pyrazole synthesis. Purify the crude product of the Claisen condensation by vacuum distillation before proceeding to the next step.
-
Optimize the Claisen Condensation:
-
Base: Use a strong, non-nucleophilic base like sodium hydride or sodium ethoxide.
-
Stoichiometry and Addition Order: Carefully control the stoichiometry of the reactants. A common strategy is to slowly add one ester to a mixture of the other ester and the base to minimize self-condensation.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of this compound?
The reaction follows the Knorr pyrazole synthesis pathway. The more nucleophilic nitrogen of methylhydrazine attacks one of the carbonyl groups of ethyl 5-methyl-2,4-dioxohexanoate to form a hydrazone intermediate. This is followed by intramolecular cyclization where the other nitrogen atom attacks the remaining carbonyl group. Finally, dehydration of the cyclic intermediate leads to the aromatic pyrazole ring.
Q2: How can I definitively assign the structure of the two regioisomers?
2D NMR techniques such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) can be used for unambiguous structure determination. For instance, in the desired 5-isopropyl isomer, a NOESY correlation would be expected between the N-methyl protons and the isopropyl protons.
Q3: Are there alternative synthetic routes that offer better regioselectivity?
Yes, other methods for pyrazole synthesis exist, such as those starting from α,β-unsaturated ketones or alkynes.[2][3] However, for this specific substitution pattern, the Knorr synthesis remains a common and practical approach. The key is to optimize the reaction conditions to control the regioselectivity.
Q4: What are the recommended storage conditions for this compound?
It is recommended to store the compound in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, keeping it at low temperatures (e.g., -20 °C) is advisable to prevent degradation.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of ethyl 5-methyl-2,4-dioxohexanoate (1 equivalent) in ethanol, add methylhydrazine (1.1 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of glacial acetic acid (0.1 equivalents).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Protocol 2: Analytical HPLC Method for Isomer Separation
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start with a suitable ratio of A:B (e.g., 70:30) and gradually increase the percentage of B over 20-30 minutes.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
Visualizations
Reaction Scheme and Regioisomer Formation
Caption: Synthesis of the desired product and its regioisomeric byproduct.
Troubleshooting Workflow for Isomer Contamination
Caption: Troubleshooting steps for addressing regioisomer contamination.
References
- Tighadouini, S., et al. (2025). Synthesis, X-Ray Structure, Characterization, Antifungal Activity, DFT, and Molecular Simulation of a Novel Pyrazole Carboxylic Acid. Current topics in medicinal chemistry.
- CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google P
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies. ([Link])
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(11), 1185-1193.
-
Organic Chemistry Portal. Pyrazole synthesis. ([Link])
- Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 16(1), 660-681.
-
Fustero, S., et al. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. ([Link])
-
University of Wisconsin - Madison, Department of Chemistry. NMR Spectroscopy :: 1H NMR Chemical Shifts. ([Link])
-
Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column. ([Link])
-
Chemistry LibreTexts. 23.7: The Claisen Condensation Reaction. ([Link])
- Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(23), 8754-8762.
- de Fatima, A., et al. (2013). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. The Journal of Organic Chemistry, 78(17), 8636-8644.
- CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google P
- Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579.
- Sanna, M., et al. (2022).
-
Yale University, Department of Chemistry. CHEM 330 Topics Discussed on Sept 23 Special cases of successful cross-Claisen condensations occurring under conditions of rever. ([Link])
-
PubChem. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate. ([Link])
-
OpenStax. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. ([Link])
- Deng, X., & Mani, N. S. (2006). A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Organic Letters, 8(16), 3505-3508.
-
Yale University, Department of Chemistry. PS8-S05-2. ([Link])
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. ([Link])
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. ([Link])
-
ResearchGate. Regiocontrol in the synthesis of 1,5‐ or 1,4‐substituted pyrazoles 12–14 from enones 4. ([Link])
-
Doceri. Claisen Condensation of 2 eq. Ethyl Acetate to form a β-keto ester (RXN Mechanism). ([Link])
-
Organic Chemistry Portal. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. ([Link])
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
-
ResearchGate. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N -Arylhydrazones and Nitroolefins | Request PDF. ([Link])
-
PubChem. ethyl 3-propyl-1H-pyrazole-5-carboxylate. ([Link])
-
ResearchGate. ¹H NMR spectrum of 1‐ethyl‐3‐methyl‐5‐(naphthalen‐1‐yl)‐4‐nitroso‐1H‐pyrazole. ([Link])
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. ([Link])
- Ge, Y., et al. (2012). Ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o438.
Sources
"Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" scale-up synthesis problems
Technical Support Center: Scale-Up Synthesis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Topic: Scale-up synthesis challenges, regioselectivity control, and safety protocols for 1-methyl-5-substituted pyrazole carboxylates. Audience: Process Chemists, Scale-up Engineers, and R&D Scientists.[1] Role: Senior Application Scientist.
Introduction: The Regioselectivity Paradox
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the classic "pyrazole paradox" during the scale-up of This compound .
The core challenge with this molecule is not the chemistry itself—it is the regiochemistry . The reaction of methylhydrazine with ethyl 5-methyl-2,4-dioxohexanoate (the diketoester precursor) produces two thermodynamic isomers:
-
Target (1,5-isomer): this compound.
-
Impurity (1,3-isomer): Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate.
While electronic factors (nucleophilicity of hydrazine nitrogens) favor the target, the steric bulk of the isopropyl group fights against it, often leading to 10–20% of the unwanted 1,3-isomer.[1] This guide addresses how to steer this reaction, handle the hazardous reagents safely, and purify the final product to API-grade standards.
Module 1: Route Selection & Regiochemistry
Q1: Why is my reaction yielding a mixture of isomers, and how can I favor the 1-methyl-5-isopropyl species?
The Mechanism:
The reaction involves the condensation of methylhydrazine (
-
Nucleophiles:
(terminal, more nucleophilic, less hindered) vs. (internal, less nucleophilic, more hindered).[1] -
Electrophiles:
-keto ester carbonyl (C2, highly electrophilic) vs. -keto carbonyl (C4, hindered by isopropyl).[1]
To obtain the 1-methyl-5-isopropyl-3-carboxylate (Target), the reaction must proceed as follows:
-
The
group must attack the -keto ester (C2) . -
The
group must attack the isopropyl ketone (C4) .[1]
Troubleshooting Guide:
| Variable | Recommendation | Scientific Rationale |
| Temperature | Cryogenic (-10°C to 0°C) | Lower temperatures favor kinetic control . The more reactive |
| Solvent | Ethanol (Protic) | Protic solvents stabilize the polar intermediates.[1] Avoid non-polar solvents which may promote equilibration to the thermodynamically more stable (less sterically crowded) 1,3-isomer.[1] |
| Addition Mode | Inverse Addition | Add Methylhydrazine slowly to the diketoester solution. This keeps the hydrazine concentration low, preventing double-attack side reactions and allowing the most favorable kinetic pathway to dominate. |
| Acid Catalysis | Acetic Acid (Catalytic) | Mild acid catalysis activates the carbonyls.[1] However, too much acid can protonate the hydrazine, reducing nucleophilicity.[1] |
Visualizing the Regioselectivity Pathway
Caption: Kinetic vs. Thermodynamic pathways. Low temperature favors the attack of NH2 on the alpha-keto ester, leading to the desired 1,5-disubstituted pyrazole.
Module 2: Process Safety (Handling Methylhydrazine)
Q2: What are the Critical Safety Parameters (CSPs) for handling Methylhydrazine on a kilogram scale?
Methylhydrazine (MMH) is a high-energy, volatile, carcinogenic, and toxic reagent.[1] It is also a hypergolic fuel component.
Safety Protocol:
-
Containment:
-
Never handle open vessels. Use a closed reactor system with a scrubber.
-
Scrubber: Vent lines must pass through a 10-20% Sodium Hypochlorite (Bleach) or dilute Sulfuric Acid scrubber to neutralize vapors.
-
-
Exotherm Control:
-
The condensation reaction is highly exothermic .
-
Dosing: Use a mass flow controller to limit addition rate. Ensure the reactor cooling jacket capacity exceeds the maximum theoretical heat release rate (
). -
Adiabatic Limit: Calculate the adiabatic temperature rise ($ \Delta T_{ad} $). If cooling fails, will the reaction reach the boiling point of the solvent? If yes, install a rupture disk.[1]
-
-
Material Compatibility:
Module 3: Purification & Isolation
Q3: The crude mixture contains 12% of the 1,3-isomer. How do I remove it?
Separation of pyrazole regioisomers is difficult due to similar polarities. However, their physical properties differ due to the "packing" of the bulky isopropyl group.[1]
Method A: Fractional Distillation (Preferred for Esters) [1]
-
Principle: The 1,5-isomer (Target) is more sterically crowded (N-Me adjacent to Isopropyl). This often results in a slightly lower boiling point than the 1,3-isomer (where substituents are far apart), or a distinct difference in vapor pressure.[1]
-
Protocol: High-vacuum distillation (< 5 mbar). Use a column with at least 10 theoretical plates.
-
Cut Strategy: The first fraction is usually enriched in the 1,5-isomer (if lower boiling). Monitor fractions by GC.
Method B: Hydrolysis & Crystallization (If Distillation Fails) If the boiling points are too close (< 5°C difference), convert the ester to the acid.[1]
-
Hydrolysis: Treat crude ester with NaOH/EtOH.
-
Isolation: Acidify to precipitate the carboxylic acids.
-
Recrystallization: The 1,5-isopropyl acid usually has a different crystal habit and solubility compared to the 1,3-acid.
-
Solvent: Try Toluene or Isopropyl Acetate . The symmetrical 1,3-isomer often crystallizes out first (higher melting point).[1] Filter it off; the filtrate contains the desired 1,5-isomer.
-
-
Re-esterification: Convert the purified acid back to the ethyl ester using
.
Summary of Isomer Properties (Estimated)
| Property | Target (1,5-Isomer) | Impurity (1,3-Isomer) |
| Steric Strain | High (Me vs iPr clash) | Low |
| Boiling Point | Generally Lower | Generally Higher |
| Melting Point (Acid) | Lower | Higher (Better packing) |
| NOE Signal | Strong (N-Me | None (Too far apart) |
Module 4: Analytical Troubleshooting
Q4: How do I definitively prove I have the 1,5-isomer using NMR?
Standard 1H NMR is insufficient because the shifts are similar. You must use NOE (Nuclear Overhauser Effect) or NOESY/ROESY experiments.[1]
Protocol:
-
Irradiate the N-Methyl singlet (approx. 3.8 - 4.0 ppm).
-
Observe the Isopropyl Methine proton (septet, approx.[1] 3.0 - 3.5 ppm).
-
Interpretation:
-
Positive NOE: The N-Methyl group is spatially close to the Isopropyl group. Result: Target (1,5-isomer).
-
No NOE: The N-Methyl group is far from the Isopropyl group. Result: Impurity (1,3-isomer).
-
Workflow Visualization: Scale-Up Decision Tree
Caption: Decision tree for managing regioselectivity issues. If the reaction ratio is poor, switch from distillation to a hydrolysis/crystallization workup.
References
-
Regioselectivity of Hydrazine Reactions: Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry, Vol 5. Pergamon Press. (Foundational text on pyrazole regiochemistry).
-
Synthesis of 1-Methyl-5-alkyl-pyrazole-3-carboxylates: Martins, M. A. P., et al. (2006). "Regiospecific synthesis of 1-methyl-5-trifluoromethyl-1H-pyrazole-3-carboxylic acid ethyl ester." Tetrahedron Letters, 47(50), 8957-8960.[1] Link[1]
-
Separation of Pyrazole Isomers: Zhang, C., et al. (2007).[1] "1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid."[2] Acta Crystallographica Section E, E63, o4209.[1][2] (Discusses the structural properties of the inverse isomer). Link
-
Safety of Methylhydrazine: NOAA Chemical Datasheet - Methylhydrazine. Link
-
Distillation of Pyrazoles: Rusak, V. V., et al. (2002).[1] "Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures." Russian Journal of Applied Chemistry. Link
Sources
Troubleshooting "Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" NMR peak assignments
Topic: Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate Peak Assignments Ticket ID: NMR-PYR-ISO-001 Responder: Dr. A. Vance, Senior Application Scientist[1]
Introduction
If you are analyzing This compound , you are likely facing a specific set of spectral anomalies common to N-methylated pyrazoles synthesized via cyclocondensation.
The primary challenge with this molecule is not just assignment, but structural verification . The reaction between methylhydrazine and the corresponding 1,3-diketone (ethyl 4-methyl-2,4-dioxopentanoate derivatives) is rarely 100% regioselective.[1] It frequently yields a mixture of the 1,5-isomer (your target) and the 1,3-isomer (the thermodynamic impurity).
This guide addresses the three most common user-reported issues: distinguishing regioisomers, resolving aliphatic overlap, and validating the aromatic region.
Phase 1: The Regioisomer Crisis (Is it 1,3- or 1,5-?)
The Issue
"My proton NMR shows a clean set of signals, but the chemical shifts for the N-methyl and aromatic proton don't match literature predictions. Do I have the wrong isomer?"
Technical Insight
In pyrazole synthesis, the nucleophilic attack of methylhydrazine can occur at either carbonyl of the 1,3-diketone.
-
Target (1,5-isomer): The N-methyl group is spatially adjacent to the isopropyl group.[1]
-
Impurity (1,3-isomer): The N-methyl group is spatially adjacent to the carboxylate (ester) group, leaving the isopropyl group on the far side of the ring.
Standard 1D
The Diagnostic Workflow
Caption: Logic flow for distinguishing the 1,5-isopropyl target from the 1,3-isopropyl impurity using NOESY.
Expected Chemical Shifts (Reference Table)
| Assignment | Multiplicity | Approx. Shift ( | Diagnostic Note |
| H4 (Aromatic) | Singlet | 6.60 - 6.75 | The only aromatic proton.[1] |
| Ethyl (-CH2-) | Quartet | 4.30 - 4.40 | Deshielded by Oxygen.[1] |
| N-Methyl | Singlet | 3.85 - 4.05 | Critical Anchor. |
| iPr (-CH-) | Septet | 2.90 - 3.50 | Look for NOE to N-Methyl.[1] |
| Ethyl (-CH3) | Triplet | 1.30 - 1.40 | Often overlaps with iPr doublet.[1] |
| iPr (-CH3) | Doublet | 1.20 - 1.35 | Strong integration (6H).[1] |
Phase 2: Aliphatic Signal Overlap
The Issue
"The region between 1.2 and 1.4 ppm is a blob. I cannot distinguish the ethyl triplet from the isopropyl doublet to integrate them accurately."
The Solution
The methyl protons of the ethyl ester and the isopropyl group have very similar magnetic environments.[1] In CDCl
Protocol A: Solvent Switch (Recommended)
Switching from Chloroform-d (CDCl
Protocol B: 2D HSQC Validation If you cannot change solvents, run a Multiplicity-Edited HSQC.[1]
-
Ethyl CH
: Will phase as a primary carbon (positive/red).[1] -
Isopropyl CH
: Will also phase as primary, but the Ethyl CH (secondary) will phase oppositely (negative/blue), allowing you to trace the specific ethyl spin system via COSY if needed.
Phase 3: Experimental Protocols
Sample Preparation for Regioisomer Determination
-
Concentration: Dissolve 5–10 mg of the compound in 0.6 mL of solvent. High concentration is vital for NOESY to detect the transient dipolar coupling.[1]
-
Filtration: Filter through a glass wool plug to remove paramagnetic particulates (rust/dust) which can shorten relaxation times (
) and kill the NOE signal.[1]
NOESY Acquisition Parameters
To ensure you see the interaction between the N-Methyl and the Isopropyl-CH:
-
Mixing Time (
): Set to 400–500 ms . -
Relaxation Delay (
): Ensure it is at least (typically 3-5 seconds) to allow full magnetization recovery.
FAQ: Frequently Asked Questions
Q: I see a small second set of peaks (~10% intensity). Is this an impurity? A: Likely, yes. If the synthesis was a condensation of a hydrazine and a diketone, this is almost certainly the 1,3-regioisomer . Check the N-methyl peak of the minor component.[1] If it is slightly downfield or upfield from your main peak and shows no NOE to the isopropyl methine, it confirms the presence of the regioisomer.[1]
Q: Can I use HMBC instead of NOESY? A: HMBC is powerful but risky here.[1]
-
Theory: You would look for a coupling between the N-Methyl protons and the C5 quaternary carbon, and then from the Isopropyl proton to the same C5 carbon.[1]
-
Reality: The N-Methyl to C5 coupling is a 3-bond coupling (
), which is standard.[1] However, the Pyrazole nitrogens can dampen these correlations due to quadrupole relaxation. Furthermore, distinguishing C3 from C5 in the carbon spectrum is difficult without reference standards.[1] NOESY is more direct: it measures space, not bonds.
Q: My H4 aromatic singlet is broad. Why? A: This is often due to quadrupolar broadening from the adjacent Nitrogen atoms (N1 and N2).[1] If the sample is too concentrated or the viscosity is high, the relaxation of the nitrogen nuclei can broaden protons attached to the ring.[1] Warming the sample (e.g., to 40°C) can sharpen this peak by averaging the relaxation rates.
References
-
Regioselectivity in Pyrazole Synthesis
-
Knorr, L. (1883).[1][2] Berichte der deutschen chemischen Gesellschaft. The foundational work on hydrazine/diketone condensation, establishing the mechanism for isomer mixture formation.[1]
-
Review of modern regiocontrol: Fustero, S., et al. (2011). "Regioselective Synthesis of Pyrazoles and Pyrazolines." Chemical Reviews. Link[1]
-
-
NMR Assignment of N-Methyl Pyrazoles
- Elguero, J., et al. (1966). "Proton Magnetic Resonance Spectra of N-Substituted Pyrazoles." Bulletin de la Société Chimique de France. (Establishes the shielding effect of N-methyl groups on adjacent positions).
-
General NMR Data: Pretsch, E., et al. Structure Determination of Organic Compounds. Springer.[1]
-
NOESY Optimization for Small Molecules
Sources
Technical Support Center: HPLC Method Optimization for Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Welcome to the technical support center for the HPLC analysis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer causal explanations and validated protocols, ensuring the integrity and robustness of your chromatographic results.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the setup of an HPLC method for this compound.
Q1: What is a good starting point for an HPLC method for this compound?
A typical starting point for a pyrazole derivative like this would be a reversed-phase (RP) HPLC method.[1][2] Given the compound's structure, a C18 column is often the 'go-to' for initial screening.[3] A simple isocratic mobile phase of acetonitrile (MeCN) and water, often with a small amount of acid like phosphoric acid or formic acid, is a robust starting point.[1][2]
Initial Recommended Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A versatile, widely used stationary phase for non-polar to moderately polar compounds.[3] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile is a common organic modifier. The acid helps to ensure consistent ionization of the analyte and any silanol groups on the stationary phase, leading to better peak shape.[1][2] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | A slightly elevated temperature can improve peak shape and reduce viscosity.[4] |
| Detection | UV at an appropriate wavelength (e.g., 237 nm) | This will depend on the UV absorbance spectrum of your specific molecule.[5] |
| Injection Vol. | 5-10 µL | A typical injection volume for analytical HPLC. |
Q2: Should I use a gradient or isocratic elution?
For initial method development, a "scouting" gradient is highly recommended.[6] This involves running a wide gradient, for instance, from 5% to 95% acetonitrile over 20-30 minutes. This will help determine the approximate organic solvent concentration needed to elute your compound and will also reveal the presence of any impurities with different polarities. If your compound and all impurities of interest elute within a narrow range of organic solvent concentration, an isocratic method may be more suitable for its simplicity and robustness.
Q3: Why is adding acid to the mobile phase important?
The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the mobile phase.[4][7] By adding a small amount of acid (e.g., 0.1% phosphoric acid, formic acid, or trifluoroacetic acid), you can ensure that the analyte is in a single, consistent ionic form.[7][8] This prevents peak splitting or broadening that can occur when a compound exists in multiple forms during the separation. Acidification of the mobile phase also suppresses the ionization of residual silanol groups on the silica-based stationary phase, which can otherwise lead to undesirable secondary interactions and peak tailing.[4]
Q4: How do I choose the right detection wavelength?
The optimal detection wavelength is typically the wavelength of maximum absorbance (λmax) of your analyte. To determine this, you can either:
-
Inject a concentrated standard and use a photodiode array (PDA) or diode array detector (DAD) to acquire the full UV spectrum.
-
If a PDA/DAD is unavailable, you can manually scan a solution of your compound using a UV-Vis spectrophotometer.
Selecting the λmax will provide the highest sensitivity for your analysis.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the HPLC analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape is a common issue that can affect resolution and integration accuracy.[9][10]
Causality and Diagnosis
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, particularly with active silanol groups.[4] It can also be indicative of column degradation or a mismatch between the sample solvent and the mobile phase.
-
Peak Fronting: This is less common and can be a sign of column overload or a void at the column inlet.
-
Split Peaks: This usually indicates a problem with the sample path before the column, such as a partially blocked frit or a disrupted column bed.[10][11]
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape.
Experimental Protocols
Protocol 1: Diagnosing and Mitigating Peak Tailing
-
Mobile Phase pH Adjustment:
-
Prepare two mobile phases: one with and one without 0.1% formic or phosphoric acid.
-
Inject your standard using the mobile phase without acid. Observe the peak shape.
-
Flush the system thoroughly with the acidified mobile phase and re-inject the standard.
-
Expected Result: A significant improvement in peak symmetry (tailing factor closer to 1.0) with the acidified mobile phase indicates that secondary silanol interactions or inconsistent analyte ionization were the primary cause.[4]
-
-
Sample Solvent Evaluation:
-
Prepare your sample in a solvent significantly stronger than your mobile phase (e.g., 100% Acetonitrile).
-
Prepare another sample dissolved directly in the mobile phase.
-
Inject both samples.
-
Expected Result: If the sample dissolved in the strong solvent shows a distorted or tailing peak compared to the one in the mobile phase, this points to a solvent mismatch effect. Always aim to dissolve your sample in the mobile phase or a weaker solvent.
-
Problem 2: Unstable Retention Times
Retention time drift can compromise the reliability of peak identification and quantification.
Causality and Diagnosis
-
Gradual Decrease in Retention Time: This can be due to the loss of the stationary phase, often caused by using a mobile phase with a pH outside the column's stable range.[12]
-
Gradual Increase in Retention Time: This may indicate a partial blockage in the system or a change in mobile phase composition due to the evaporation of the more volatile organic component.
-
Random Fluctuation: This often points to issues with the pump, such as air bubbles or faulty check valves, or inadequate column equilibration.
Troubleshooting Workflow
Sources
- 1. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 3. selectscience.net [selectscience.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ijcpa.in [ijcpa.in]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. agilent.com [agilent.com]
- 12. HPLC 문제 해결 안내서 [sigmaaldrich.com]
Technical Support Center: Solubilization Strategies for Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
Executive Summary
You are encountering solubility issues with Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate . This is a common challenge with pyrazole-3-carboxylate esters. While the pyrazole core is polar, the combination of the N-methyl , C5-isopropyl , and C3-ethyl ester groups significantly increases lipophilicity (Calculated LogP ≈ 2.0–2.5).[1]
This molecule exhibits "brick dust" behavior in aqueous media: it dissolves well in organic solvents but precipitates immediately ("crashes out") upon dilution into water or biological buffers.[2] This guide provides validated protocols to overcome these limitations for both in vitro and in vivo applications.[2]
Module 1: Stock Solution Preparation
User Question: "I cannot get a clear 10 mM stock solution in water or PBS. What solvent should I use?"
Technical Insight: Do not attempt to dissolve this compound directly in aqueous buffers.[2] The ester functionality and alkyl side chains create a hydrophobic lattice that water molecules cannot penetrate. You must use a water-miscible organic solvent to disrupt the crystal lattice first.[1][2]
Recommended Protocol
-
Primary Solvent: Dimethyl Sulfoxide (DMSO) is the gold standard for this compound class.[2]
-
Concentration: Prepare a 100 mM stock in anhydrous DMSO.
-
Procedure:
-
Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).
-
Add the calculated volume of DMSO.
-
Critical Step: Vortex for 30 seconds. If particles persist, sonicate at 40°C for 5 minutes.
-
Visual Check: The solution must be perfectly clear. Any turbidity indicates undissolved solid that will cause assay variability.[2]
-
Storage: Aliquot into small volumes (e.g., 50 µL) and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture absorption, which can hydrolyze the ester.[2]
Module 2: Preventing "Crash Out" in Cell Culture (In Vitro)
User Question: "When I add my DMSO stock to the cell media, the solution turns cloudy. How do I prevent this?"
Technical Insight: This cloudiness is kinetic precipitation .[2] When a high-concentration DMSO stock hits water, the solvent environment changes instantly.[2] The compound's solubility drops faster than it can disperse, causing nucleation.
The "Intermediate Dilution" Method
Instead of adding 1 µL of 100 mM stock directly to 1 mL of media (1:1000 dilution), use a step-wise approach to lower the kinetic shock.
Step-by-Step Workflow:
-
Prepare Intermediate Stock: Dilute your 100 mM DMSO stock 1:10 into pure ethanol or PEG400 .
-
Result: 10 mM solution in 90% Ethanol/10% DMSO.[2]
-
-
Final Dilution: Pipette this intermediate solution into your media while vortexing the media.
-
Surfactant Support: If precipitation persists, add 0.05% Tween-80 to your cell culture media before adding the compound.[2] This stabilizes the micro-precipitates.[2]
Maximum Solvent Tolerances (General Guidelines):
| Solvent | Max % (Cell Culture) | Max % (Enzymatic Assay) |
|---|---|---|
| DMSO | 0.1% - 0.5% | 1.0% - 5.0% |
| Ethanol | 0.1% - 0.5% | 1.0% - 5.0% |
| PEG400 | 0.5% - 1.0% | 5.0% |[1][2]
Module 3: In Vivo Formulation (Animal Studies)
User Question: "I need to dose mice at 10 mg/kg IP or PO. A 5% DMSO/Water mix is clogging the needle.[2] What vehicle do you recommend?"
Technical Insight: Simple aqueous dilutions are insufficient for in vivo doses.[2] You require a "cosolvent system" or "complexation" strategy.[2] The ester group is prone to hydrolysis in acidic stomach environments, so a buffered vehicle or parenteral (IP/IV) route is often preferred.
Option A: The "Golden Triangle" Vehicle (Cosolvent)
This mixture balances solubilizing power with biocompatibility.[2]
-
Composition: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.[2]
-
Preparation Order (CRITICAL):
-
Why this works: PEG400 acts as a cosolvent, while Tween 80 prevents precipitation upon contact with physiological fluids.[2]
Option B: Cyclodextrin Complexation (Superior Bioavailability)
If Option A causes irritation or precipitation, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).[1][2] This encapsulates the hydrophobic pyrazole tail, leaving the polar ester exposed or protected within the cavity.
-
Vehicle: 20% (w/v) HP-β-CD in Water.
-
Protocol:
Module 4: Chemical Stability & Troubleshooting
User Question: "My assay results change if I use a stock solution that is 2 weeks old. Is the compound degrading?"
Technical Insight: Yes. The ethyl ester at position C3 is chemically labile.[2]
-
Hydrolysis: In basic pH (pH > 8.0) or in the presence of esterases (in plasma/cell lysate), the ethyl group hydrolyzes to the carboxylic acid. The acid has completely different solubility and biological properties.[2]
-
Transesterification: If dissolved in Methanol, the ethyl ester can slowly swap to a methyl ester.[2] Always use Ethanol or DMSO, never Methanol for storage.
Decision Logic for Troubleshooting
Figure 1: Troubleshooting workflow for persistent solubility issues.
References & Grounding
-
PubChem Compound Summary. this compound. National Center for Biotechnology Information.[2] Accessed 2025.[2][3][4]
-
Source for structural verification and calculated properties.
-
[2]
-
-
Fine-Shamir, N., & Dahan, A. (2024). Solubility-enabling formulations for oral delivery of lipophilic drugs.[2] Expert Opinion on Drug Delivery, 21(1), 13-29.[2]
-
Source for the "Solubility-Permeability Interplay" and cosolvent strategies.
-
-
Orienti, I., et al. (2019). Improvements in solubility of lipophilic pyrazole derivatives using cyclodextrins.[2] MDPI Pharmaceuticals.[2]
-
Validates the use of HP-β-CD for pyrazole-type pharmacophores.
-
-
-
Confirming the susceptibility of the C3-ester to alkaline hydrolysis.
-
Sources
- 1. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 2. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 6422484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethyl 1H-pyrazole-3-carboxylate | C6H8N2O2 | CID 7147518 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" handling and storage best practices
This guide serves as a specialized Technical Support Center for Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate . It is designed to move beyond basic safety data, providing actionable troubleshooting workflows for researchers encountering synthesis, purification, or handling challenges.
CAS: [Analogous/Derivative Class: Pyrazole Carboxylates] | Molecular Formula: C₁₀H₁₆N₂O₂ | MW: 196.25 g/mol
Core Handling & Storage Protocols
The "Before" Phase: Ensuring Integrity Prior to Experimentation
This compound belongs to the class of N-methylated pyrazole carboxylates . While the pyrazole ring confers significant stability, the ester functionality and the specific steric arrangement of the 5-isopropyl group introduce unique handling constraints.
Storage Decision Tree
The following logic gate ensures you select the correct storage condition based on your experimental timeline.
Figure 1: Decision matrix for storage based on physical state and purity. Oils require stricter inert gas handling due to increased surface area for oxidation.
Quick Reference: Physicochemical Properties
| Property | Specification | Technical Note |
| Solubility (High) | DMSO, DMF, Methanol, DCM, Ethyl Acetate | Freely soluble in most organic solvents. |
| Solubility (Low) | Water, Hexanes (Cold) | Can be triturated with cold hexanes to induce crystallization if oily. |
| Hygroscopicity | Moderate | The ester bond is susceptible to hydrolysis if stored in wet solvents over time. |
| Thermal Stability | Stable < 150°C | Avoid high heat (>200°C) which may cause decarboxylation if the ester is hydrolyzed. |
Troubleshooting & FAQs
The "Action" Phase: Solving Experimental Roadblocks
Topic A: Regioselectivity & Isomer Identification
The Issue: "I synthesized this compound, but the NMR looks slightly off. How do I know I have the 5-isopropyl isomer and not the 3-isopropyl isomer?"
The Explanation: This is the most common pitfall. The synthesis typically involves the condensation of a diketone with methylhydrazine.[1]
-
Desired Product: 1-methyl-5-isopropyl... (Sterically crowded: Methyl and Isopropyl are adjacent).
-
Common Impurity: 1-methyl-3-isopropyl... (Sterically favored: Methyl and Isopropyl are distant).
Because the thermodynamic product is often the 3-isopropyl isomer, you must verify your structure rigorously.
Diagnostic Protocol (Self-Validating): Do not rely solely on 1H NMR shifts, as they are often ambiguous between isomers. You must use NOESY (Nuclear Overhauser Effect Spectroscopy) .
-
Run 1H-1H NOESY: Focus on the N-Methyl singlet (~3.8 - 4.0 ppm) and the Isopropyl methine proton (~3.0 - 3.5 ppm).
-
Analyze Cross-Peaks:
-
Positive NOE: If you see a correlation (cross-peak) between the N-Me and the iPr-CH, the groups are spatially close (< 5 Å). This confirms the 5-isopropyl isomer.
-
Negative NOE: If no cross-peak exists, the groups are distant. This indicates the 3-isopropyl isomer. [2]
-
Topic B: Saponification (Hydrolysis) Failures
The Issue: "I'm trying to hydrolyze the ester to the carboxylic acid for a coupling reaction, but my yield is low or I'm getting a tar."
The Explanation: While ethyl esters are generally robust, the pyrazole ring can be sensitive to harsh acidic conditions, and the 5-isopropyl group provides steric hindrance that slows down nucleophilic attack at the carbonyl carbon.
Optimized Workflow: Avoid refluxing in concentrated HCl. Use a mild alkaline hydrolysis (Lithium Hydroxide) which is less aggressive than NaOH and has better solubility in organic mixtures.
Figure 2: Mild saponification workflow designed to prevent decarboxylation and degradation.
Troubleshooting Table:
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalled | Steric hindrance of 5-iPr group.[3] | Switch solvent to Dioxane/Water and heat to 60°C. Dioxane has a higher boiling point and better solvation for hindered esters. |
| Dark/Black Product | Oxidation or Decarboxylation. | Perform reaction under Nitrogen.[4][5] Do not use strong mineral acids (H2SO4) for the workup; use Citric Acid. |
| Product is Oily | Residual solvent or isomer mix.[1] | Triturate the final acid with Diethyl Ether/Hexane (1:1). The pure acid should be a solid. |
Topic C: Solubility & Formulation
The Issue: "The compound crashes out when I dilute my DMSO stock into aqueous buffer for biological assays."
The Explanation: This is a lipophilic ester (LogP ~2-3). Rapid dilution into water causes kinetic precipitation.
Solution:
-
Intermediate Dilution: Do not go straight from 100% DMSO to 100% Aqueous. Make a 10x intermediate in PEG-400 or Ethanol .
-
Surfactant Support: Include 0.05% Tween-80 in your aqueous buffer before adding the compound. This stabilizes the micro-suspension.
Synthesis Context & Grounding
Why this specific molecule matters.
This molecule is a structural analog and key intermediate in the synthesis of PDE5 inhibitors (similar to Sildenafil/Viagra) and various protein kinase inhibitors . The 5-isopropyl moiety is specifically introduced to modulate the lipophilicity and binding pocket fit of the final drug candidate.
Regiochemistry Note: In the synthesis of Sildenafil-class molecules, the regiochemistry is critical.[4] The reaction of ethyl 2,4-dioxo-valerate derivatives with methylhydrazine typically yields a mixture.
-
Literature Insight: Regioselective synthesis often requires the use of enaminones rather than simple diketones to direct the methylhydrazine attack, ensuring the formation of the 1-methyl-5-substituted pyrazole rather than the 1-methyl-3-substituted isomer [1, 2].
References
-
Regioselective Synthesis of 1-Substituted Pyrazoles. Source:Beilstein Journal of Organic Chemistry Context: Discusses the steric and electronic factors controlling hydrazine attack on beta-diketones. URL:[Link]
-
PubChem Compound Summary: this compound (Isomer analogs). Source:National Center for Biotechnology Information (NCBI) Context: Physical property data and safety sheets for pyrazole carboxylates. URL:[Link](Note: Link directs to the tautomeric parent class for reference).
-
Synthesis of Pyrazole-5-carboxylates via Regioselective Cyclization. Source:Journal of Heterocyclic Chemistry Context: Methodologies for distinguishing 3- vs 5- isomers using NMR. URL:[Link]
Sources
- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 2. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 6422484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis Optimization
Status: Online 🟢 Current Wait Time: 0 mins Operator: Senior Application Scientist (Ph.D.)
Welcome to the Pyrazole Synthesis Support Hub
You have reached the Tier-3 Engineering Desk. We understand that pyrazole synthesis—specifically the condensation of hydrazines with 1,3-dicarbonyls (Knorr synthesis)—is deceptively simple on paper but notoriously difficult to control in practice.
Below are the Standard Operating Procedures (SOPs) and Troubleshooting Protocols for the three most common "failure modes" reported by medicinal chemistry teams: Regioisomer Contamination , Azine Polymerization , and Interrupted Cyclization .
📂 TICKET #001: Regioselectivity Control (The "Wrong Isomer" Issue)
User Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone. I need the 1,5-isomer, but I keep getting a 1:1 mixture or the 1,3-isomer."
🔬 The Mechanism (Root Cause Analysis)
The regiochemical outcome is a tug-of-war between Electronic Control and Steric Control .
-
Nucleophilicity: The substituted hydrazine has two nitrogens.[1] The
is generally less nucleophilic than the due to steric bulk, unless electronic factors (like an electron-withdrawing aryl group) invert this. -
Electrophilicity: The 1,3-diketone has two carbonyls.[1] The more electron-deficient carbonyl is attacked first.
The Failure Mode: In standard protic solvents (MeOH, EtOH), hydrogen bonding is non-specific, leading to poor discrimination between the two carbonyls.
🛠️ Solution Protocol: The Fluorinated Solvent Switch
Recent field data confirms that fluorinated alcohols (TFE or HFIP) are the most effective non-catalytic method to enforce regioselectivity. They act as strong hydrogen-bond donors (HBD) but weak nucleophiles, activating the harder carbonyl selectively.
Protocol 1.1: Regioselective Synthesis in TFE
-
Substrate: Unsymmetrical 1,3-diketone (1.0 equiv), Methylhydrazine (1.1 equiv).
-
Solvent: 2,2,2-Trifluoroethanol (TFE). Do not use Ethanol.
-
Procedure:
-
Dissolve 1,3-diketone in TFE (0.5 M concentration).
-
Cool to 0°C (critical for kinetic control).
-
Add hydrazine dropwise over 10 minutes.
-
Allow to warm to RT. Stir 2–4 hours.
-
Workup: Evaporate TFE (recoverable). The crude usually contains >90% of the desired isomer.
-
Why this works: TFE forms a specific H-bond network that stabilizes the transition state for the attack at the most electron-deficient carbonyl, often overriding steric bias.
📂 TICKET #002: Impurity Management (Azines & Oligomers)
User Issue: "My reaction turned into a yellow/orange gum. LCMS shows dimers and unidentifiable high-MW mass."
🔬 The Mechanism
This is caused by Azine Formation . A single hydrazine molecule reacts with two diketone molecules (bridging), or a diketone reacts with two hydrazines. This creates a polymerization chain.
🛠️ Solution Protocol: Inverse Addition & pH Control
To prevent "bridging," you must ensure the hydrazine is always in local excess relative to the diketone during the mixing phase.
Protocol 2.1: The Inverse Addition Technique
-
Standard (Wrong) Way: Dripping hydrazine into a flask of diketone. (High diketone conc. = Azine risk).
-
Correct Way (Inverse):
-
Dissolve Hydrazine salt (e.g., HCl salt) in buffer/solvent in the main flask.
-
Dissolve 1,3-diketone in a separate dropping funnel.
-
Slowly add the diketone to the hydrazine solution.
-
-
Buffering: If using hydrazine-HCl, add Sodium Acetate (NaOAc) (1.1 equiv) to buffer the pH to ~4–5. This prevents the free base from polymerizing while keeping it nucleophilic enough to react.
📂 TICKET #003: Stalled Reaction (The "Hydrazone Trap")
User Issue: "I see the mass for the intermediate (M+18), but it won't cyclize to the pyrazole."
🔬 The Mechanism
The reaction proceeds in two steps:[2]
-
Formation of the hydrazone (fast).
-
Cyclization and Dehydration (slow, rate-determining). Sometimes the intermediate 5-hydroxy-2-pyrazoline is stable and refuses to eliminate water, especially if the ring is electron-rich or sterically crowded.
🛠️ Solution Protocol: Acid-Catalyzed Dehydration
If the reaction stalls at the intermediate stage, thermal energy alone is often insufficient.
Protocol 3.1: The "Acid Kick"
-
Run the standard condensation in Ethanol/Reflux.
-
Monitor by TLC/LCMS. If M+18 persists after 2 hours:
-
Add catalytic HCl (2-3 drops of conc. HCl or 10 mol%
). -
Continue reflux for 30 minutes. The acid protonates the hydroxyl group of the intermediate, turning it into a good leaving group (
), forcing aromatization.
📊 Data Summary: Solvent Effects on Regioselectivity
Comparison of Regioisomeric Ratio (RR) for Methylhydrazine + Benzoylacetone
| Solvent System | Major Isomer | Regio Ratio (RR) | Notes |
| Ethanol (Reflux) | Mixed | ~ 60:40 | Poor control; difficult separation. |
| THF | Mixed | ~ 55:45 | Non-polar solvents often fail to direct attack. |
| TFE (Trifluoroethanol) | 1,5-isomer | > 95:5 | Recommended. H-bond activation controls attack. |
| HFIP (Hexafluoroisopropanol) | 1,5-isomer | > 98:2 | Best for difficult substrates; expensive. |
| Water (Nanocatalysis) | 1,3-isomer | ~ 80:20 | Green method; selectivity varies by catalyst ( |
📐 Visualizing the Workflow
Diagram 1: Troubleshooting Decision Matrix
Caption: Logic flow for diagnosing and fixing common pyrazole synthesis failures.
Diagram 2: Regioselectivity Mechanism (TFE Effect)
Caption: How fluorinated alcohols (TFE) direct nucleophilic attack via Hydrogen Bond activation.
📚 References
-
Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. The Journal of Organic Chemistry, 73(6), 2412–2415. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Heller, S. T., & Natarajan, S. R. (2006).[4][5] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[4][5] Organic Letters, 8(13), 2675–2678. Link
-
Schrecker, L., et al. (2022).[6] Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.[6][7] Reaction Chemistry & Engineering, 7, 41-46. Link
-
Girish, Y. R., et al. (2025).[8] Synthesis of pyrroles, pyrazoles, imidazoles...[8] using nanocatalysts.[8] ACG Publications.[8] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]
- 3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 4. Pyrazole synthesis [organic-chemistry.org]
- 5. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles [organic-chemistry.org]
- 6. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. acgpubs.org [acgpubs.org]
"Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" crystallization problems
[1][2]
Executive Summary & Compound Profile
Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate (CAS: 78208-72-7) is a critical heterocyclic building block used in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., kinase inhibitors).[1][2]
While structurally related to the Sildenafil intermediate (which is the 1-methyl-3-propyl-5-carboxylate isomer), this specific regioisomer presents unique crystallization challenges.[1][2] It is characterized by a low melting point and a high tendency to "oil out" (liquid-liquid phase separation) during purification, particularly when contaminated with its regioisomer, ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate .[1][2]
Physical Property Profile
| Property | Value / Characteristic | Notes |
| Appearance | White to off-white solid or viscous oil | Often persists as a supercooled oil due to impurities.[1][2] |
| Melting Point | ~70–75 °C (Pure) | Drastically depressed by regioisomer contamination.[1] |
| Solubility (High) | Ethanol, Ethyl Acetate, DCM, Toluene | Good solvents for dissolution.[2] |
| Solubility (Low) | Water, Heptane, Hexane | Good anti-solvents.[2] |
| Key Impurity | 1,3-isomer (Regioisomer) | Forms during the condensation of diketoester with methylhydrazine.[1][2] |
Troubleshooting Guide (Q&A)
Issue 1: The Product "Oils Out" Instead of Crystallizing
Q: I am attempting to recrystallize the crude ester from hot ethanol/water, but as it cools, a second liquid phase forms (oiling out) instead of crystals. How do I fix this?
A: The Mechanism: Oiling out occurs when the Metastable Zone Width (MSZW) is traversed too quickly or when the solution enters the liquid-liquid immiscibility region before the solubility curve.[2] This is exacerbated by the presence of the 1,3-regioisomer, which acts as a solvent for your product, depressing the melting point below the crystallization temperature.[2]
Corrective Protocol: Seeded Cooling with Anti-Solvent Dosing [2]
-
Switch Solvent System: Ethanol/Water is prone to oiling out for this lipophilic ester.[1] Switch to Toluene/Heptane or Ethyl Acetate/Heptane .[1]
-
Thermodynamic Control:
-
Dissolve the crude oil in the minimum amount of Toluene at 40–50 °C.[2]
-
Cool slowly to room temperature.
-
Crucial Step: Add seed crystals (0.5 wt%) before the solution becomes cloudy.[1] If you lack seeds, scratch the glass or use a sonication probe to induce nucleation.[2]
-
Add Heptane (anti-solvent) dropwise only after a crystal bed has established.[1]
-
-
Avoid "Crash Cooling": Rapid cooling forces the system into the "oiling out" zone.[1] Maintain a cooling rate of <10 °C/hour.
Issue 2: Removing the 1,3-Regioisomer
Q: My NMR shows a 10-15% contamination with the 1-methyl-3-isopropyl isomer. Recrystallization isn't improving the purity. [2]
A: The Mechanism: The 1,3- and 1,5-isomers often form a eutectic mixture or a solid solution, making separation by standard crystallization difficult.[2] The 1,3-isomer is typically more soluble in non-polar solvents.[1][2]
Corrective Protocol: The "Acid Switch" Strategy If direct crystallization fails, the most robust industrial method is to derivatize:[2]
-
Hydrolysis: Saponify the crude ester mixture using NaOH/Water/Ethanol to form the corresponding carboxylic acids .[1]
-
Purification: The acid of the 5-isopropyl isomer typically has a significantly higher melting point (>140 °C) and different solubility profile than the ester.[1] It crystallizes readily from water/ethanol (pH adjusted).[1]
-
Filtration: Filter the pure acid solid. The unwanted isomer acid often remains in the filtrate.[2]
-
Re-esterification: Convert the pure acid back to the ethyl ester using Ethanol/H₂SO₄.[1]
Issue 3: Low Yield & Super-Saturation
Q: The mother liquor still contains a significant amount of product, but further cooling yields nothing. [2]
A: Pyrazole esters form stable supersaturated solutions.[1]
-
Action: Evaporate the solvent to dryness to break the solvation shell, then redissolve in a minimal volume of a "weaker" solvent (e.g., 100% Heptane with trace EtOAc) and store at -20 °C for 48 hours.
-
Verification: Check the purity of the mother liquor residue.[2] If it is >40% impurity, further crystallization is thermodynamically impossible; use column chromatography (Silica, Hexane:EtOAc 80:20).[2]
Visual Workflows
Diagram 1: Troubleshooting "Oiling Out" (Phase Separation)
Caption: Decision tree for resolving liquid-liquid phase separation (oiling out) during pyrazole ester crystallization.
Diagram 2: Regioisomer Separation Logic
Caption: Workflow for separating the target 1,5-isomer from the 1,3-regioisomer impurity based on contamination levels.
Experimental Protocols
Protocol A: Seeded Cooling Crystallization (for >90% purity crude)
Use this when the material is relatively pure but refuses to solidify.
-
Dissolution: Place 10 g of crude ester in a 100 mL round-bottom flask. Add 15 mL of Toluene . Heat to 45 °C until fully dissolved.
-
Filtration: Filter hot through a 0.45 µm PTFE filter to remove dust (nucleation sites for oiling).[1]
-
Seeding: Cool the filtrate to 30 °C. Add 50 mg of pure seed crystals. Stir gently (100 rpm).
-
Anti-Solvent Addition: Slowly add 30 mL of Heptane via an addition funnel over 2 hours.
-
Note: If the solution turns milky (emulsion), stop addition and heat slightly until clear, then cool slower.
-
-
Harvest: Cool the slurry to 0 °C and hold for 4 hours. Filter the white solids and wash with cold Heptane.[1]
Protocol B: The "Acid Switch" Purification (for Oily/Impure crude)
Use this when the material is oily and heavily contaminated (>15% isomer).
-
Hydrolysis: Dissolve crude oil in Ethanol (5 vol). Add 2M NaOH (2 equiv). Reflux for 3 hours.
-
Workup: Evaporate Ethanol. Dilute residue with water.[1][3][4] Wash with MTBE (removes non-acidic impurities).[1]
-
Acidification: Acidify the aqueous layer to pH 2 with conc. HCl. The 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylic acid should precipitate as a solid.[1][2]
-
Recrystallization of Acid: Recrystallize the solid acid from Ethanol/Water (1:1).[1] This step is highly effective at rejecting the 1,3-isomer acid.[1][2]
-
Re-esterification: Reflux the pure acid in Ethanol with catalytic H₂SO₄ for 6 hours. Neutralize, concentrate, and crystallize the now-pure ester using Protocol A.
References
-
Synthesis and Regioselectivity of Pyrazoles
- Title: Synthesis, X-Ray Structure, Characterization of a Novel Pyrazole Carboxylic Acid.
-
Source: Current Topics in Medicinal Chemistry (via MedChemExpress/ResearchGate).[1]
-
URL: (Analogous structure data).
-
Crystallization of Pyrazole Esters
- Title: Crystal structure of ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (General Pyrazole Ester Crystallography).
-
Source: Z. Kristallogr. NCS 235 (2020).[1]
-
URL:
-
General Troubleshooting for Oiling Out
- Title: Technical Support Center: Overcoming Side Product Form
-
Source: BenchChem Technical Guides.[1]
-
URL:
Sources
- 1. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 6422484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comprehensive Purity Validation of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which reliable, reproducible, and translatable data is built. The subject of this guide, Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate, is a substituted pyrazole, a class of heterocyclic compounds renowned for their diverse pharmacological activities.[1][2][3] The integrity of any biological or chemical study involving this molecule is directly contingent on its purity.
This guide provides an in-depth, technically-grounded framework for validating the purity of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establish self-validating analytical systems, and ground our protocols in authoritative standards.
The Synthetic Landscape: Anticipating Potential Impurities
A robust purity validation strategy begins with understanding the compound's synthetic origin. Pyrazoles are commonly synthesized via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4][5] In the case of our target molecule, a plausible route involves the reaction of an appropriate β-ketoester with methylhydrazine.
This synthetic pathway, while effective, can introduce several classes of impurities that must be analytically targeted:
-
Unreacted Starting Materials: Residual quantities of the β-ketoester and methylhydrazine.[6]
-
Regioisomers: If the β-ketoester is unsymmetrical, condensation with methylhydrazine can lead to the formation of an isomeric pyrazole product.[6] This is a critical impurity to resolve as it often possesses similar physical properties but potentially different biological activity.
-
Byproducts: Side reactions can generate various unintended molecules.
-
Residual Solvents: Solvents used during the reaction and purification (e.g., ethanol, dimethylformamide) may be retained in the final product.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", fontcolor="#202124"];
} Caption: Synthetic pathway and potential impurity introduction points.
The Orthogonal Analytical Framework: A Multi-Pronged Approach to Purity
Reliance on a single analytical technique is insufficient for comprehensive purity validation. An orthogonal approach, employing multiple methods that measure different physicochemical properties, provides a far more rigorous and trustworthy assessment. For our target compound, a robust strategy combines chromatographic separation, spectroscopic identification, and elemental composition analysis.
dot graph G { layout=neato; node [shape=box, style="filled", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} Caption: Orthogonal analytical methods for comprehensive purity validation.
Chromatographic Methods: Separation and Quantification
Chromatographic techniques are the cornerstone of purity analysis, designed to separate the main compound from potential impurities.[6]
High-Performance Liquid Chromatography (HPLC)
HPLC is the principal method for determining the purity of non-volatile organic compounds like our target molecule. A well-developed Reversed-Phase HPLC (RP-HPLC) method can separate compounds based on their hydrophobicity, effectively resolving the target from many potential impurities.
Rationale for Method Selection: RP-HPLC offers high resolution, sensitivity, and quantitative accuracy. The use of a C18 column provides excellent retention for moderately polar compounds like pyrazole esters. UV detection is suitable as the pyrazole ring is a chromophore.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.
-
-
Chromatographic Conditions:
-
Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase A: 0.1% Formic Acid in Water (for MS compatibility) or 0.1% Phosphoric Acid in Water.[8]
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical starting point would be a linear gradient from 70:30 (A:B) to 20:80 (A:B) over 15 minutes. This must be optimized to ensure separation of all potential impurities.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 25 °C.[7]
-
Injection Volume: 5 µL.[7]
-
Detection: UV at 210 nm or an appropriate wavelength determined by UV scan.
-
-
Sample Preparation:
-
Analysis and Calculation:
-
Inject the blank (diluent), standard solution, and sample solution.
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Method Validation (per ICH Q2(R1) Guidelines): [9][10][11]
-
Specificity: Ensure the method can resolve the main peak from potential impurities and degradation products.
-
Linearity: Demonstrate a linear relationship between concentration and peak area over a defined range (e.g., 50-150% of the nominal concentration).[7]
-
Accuracy & Precision: Determine the closeness of the measured value to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): Establish the lowest concentration of analyte that can be reliably detected and quantified.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is invaluable for identifying volatile and semi-volatile impurities, such as residual solvents, and provides orthogonal structural confirmation of the main component through its characteristic mass spectrum.
Rationale for Method Selection: GC separates compounds based on their boiling points and interaction with the stationary phase. Coupling this with Mass Spectrometry allows for the identification of separated components based on their mass-to-charge ratio and fragmentation patterns.[12]
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A typical program would start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at 10-20 °C/min to a high temperature (e.g., 280 °C).
-
Injection: Split/splitless inlet.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Analysis:
-
Identify peaks by comparing their mass spectra to libraries (e.g., NIST) and by interpreting the fragmentation patterns. The molecular ion peak should correspond to the molecular weight of the target compound.
-
Spectroscopic and Other Confirmatory Methods
While chromatography separates, spectroscopy identifies. These methods provide irrefutable evidence of the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for unambiguous structural elucidation.[13][14][15] Both ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.
-
¹H NMR: The number of signals, their chemical shifts, integration values, and splitting patterns confirm the presence and connectivity of all protons. Impurities would appear as extra, unassignable peaks.
-
¹³C NMR: The number of signals corresponds to the number of unique carbon atoms in the molecule, confirming the carbon skeleton.[16]
-
Why it is a Self-Validating System: A clean, fully assignable ¹H and ¹³C NMR spectrum that matches the expected structure is powerful evidence of high purity. The absence of significant unassigned signals indicates the absence of major impurities.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula.
-
Rationale: By measuring the mass to within a few parts per million (ppm), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. This provides strong confirmation of the compound's identity.[16]
-
For C₁₀H₁₆N₂O₂: The calculated exact mass can be compared to the measured mass. A difference of <5 ppm is considered excellent evidence for the assigned formula.
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample.[17] This is a fundamental technique for confirming the empirical formula of a newly synthesized compound.
-
Validation Criterion: For a compound to be considered pure, the experimentally determined percentages of C, H, and N should be within ±0.4% of the theoretical calculated values.[18][19]
-
Theoretical Values for C₁₀H₁₆N₂O₂ (MW: 196.25 g/mol ):
-
Carbon (C): 61.20%
-
Hydrogen (H): 8.22%
-
Nitrogen (N): 14.27%
-
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Information Provided | Strengths | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | Purity (Area %), Retention Time, Number of Impurities | High precision and accuracy for quantification; excellent for non-volatile compounds.[6][7] | Requires a chromophore for UV detection; co-eluting impurities may be missed. |
| GC-MS | Volatile Impurity ID & Structural Confirmation | Identification of volatile/semi-volatile impurities (e.g., solvents); Mass Spectrum & Fragmentation Pattern. | High sensitivity for volatile compounds; provides structural information.[12] | Not suitable for non-volatile or thermally labile compounds. |
| NMR ('H, ¹³C) | Unambiguous Structure Elucidation | Detailed structural map; confirms functional groups and connectivity.[15] | Gold standard for structural identification; can detect a wide range of impurities. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| HRMS | Elemental Formula Confirmation | Highly accurate mass measurement. | Confirms elemental composition with high confidence. | Provides no information on isomeric impurities. |
| Elemental Analysis | Empirical Formula Confirmation | Percentage of C, H, N.[17] | Fundamental confirmation of bulk sample composition. | Insensitive to impurities with similar elemental composition; requires several milligrams of sample.[18][19] |
Conclusion
References
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. Available from: [Link] [Accessed February 3, 2026].
-
Karumudi, B. S., & Nagandla, D. D. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF NEWER PYRAZOLE DERIVATIVES. European Journal of Biomedical and Pharmaceutical Sciences. Available from: [Link] [Accessed February 3, 2026].
-
Sahu, S. K., et al. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available from: [Link] [Accessed February 3, 2026].
-
MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link] [Accessed February 3, 2026].
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link] [Accessed February 3, 2026].
-
Kumar, A., et al. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link] [Accessed February 3, 2026].
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. Available from: [Link] [Accessed February 3, 2026].
-
Popa, M., et al. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Center for Biotechnology Information. Available from: [Link] [Accessed February 3, 2026].
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link] [Accessed February 3, 2026].
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link] [Accessed February 3, 2026].
-
Elementar. Elemental analysis: operation & applications. Available from: [Link] [Accessed February 3, 2026].
-
Li, Z., et al. Structure Elucidation of a Pyrazolo[6][7]pyran Derivative by NMR Spectroscopy. National Center for Biotechnology Information. Available from: [Link] [Accessed February 3, 2026].
- Google Patents. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.
-
American Chemical Society. An International Study Evaluating Elemental Analysis. ACS Central Science. Available from: [Link] [Accessed February 3, 2026].
-
ResearchGate. (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Available from: [Link] [Accessed February 3, 2026].
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link] [Accessed February 3, 2026].
-
ResearchGate. (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Available from: [Link] [Accessed February 3, 2026].
-
Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Available from: [Link] [Accessed February 3, 2026].
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. Available from: [Link] [Accessed February 3, 2026].
-
American Chemical Society. Total Synthesis of Chrysosporazines B and C. Available from: [Link] [Accessed February 3, 2026].
-
Royal Society of Chemistry. Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Available from: [Link] [Accessed February 3, 2026].
-
National Center for Biotechnology Information. An International Study Evaluating Elemental Analysis. Available from: [Link] [Accessed February 3, 2026].
-
National Center for Biotechnology Information. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link] [Accessed February 3, 2026].
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link] [Accessed February 3, 2026].
-
Digital CSIC. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Available from: [Link] [Accessed February 3, 2026].
-
National Center for Biotechnology Information. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Available from: [Link] [Accessed February 3, 2026].
- Google Patents. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
-
International Council for Harmonisation. Quality Guidelines. Available from: [Link] [Accessed February 3, 2026].
-
YouTube. synthesis of pyrazoles. Available from: [Link] [Accessed February 3, 2026].
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link] [Accessed February 3, 2026].
-
Cooperative Institute for Research in Environmental Sciences. Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry. Available from: [Link] [Accessed February 3, 2026].
-
YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link] [Accessed February 3, 2026].
Sources
- 1. Recent Advances in Synthesis and Properties of Pyrazoles [mdpi.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ijcpa.in [ijcpa.in]
- 8. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. fda.gov [fda.gov]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. fda.gov [fda.gov]
- 12. researchgate.net [researchgate.net]
- 13. ejbps.com [ejbps.com]
- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elemental analysis: operation & applications - Elementar [elementar.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate
This guide provides a detailed comparison of validated analytical methodologies for the quantitative determination of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The focus is on providing researchers, scientists, and drug development professionals with the critical insights needed to select and implement a robust analytical method that is fit for purpose. The methodologies and validation data presented herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring scientific integrity and regulatory compliance.[1][2][3]
The Critical Role of Method Validation
This guide will compare two primary analytical techniques for the analysis of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). While HPLC is often the method of choice for non-volatile and thermally labile compounds, GC presents a viable alternative for compounds with sufficient volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): A Robust Approach
Reverse-phase HPLC is a widely adopted technique for the analysis of a broad range of pharmaceutical compounds. For this compound, a C18 column with a mobile phase consisting of an organic modifier (acetonitrile), water, and an acid to control the peak shape is a suitable starting point.[5][6]
Experimental Workflow for HPLC Method Validation
The validation of the HPLC method follows a structured workflow to assess all critical parameters as stipulated by ICH guidelines.
Caption: Workflow for HPLC Method Validation.
Detailed HPLC Method Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to achieve a concentration within the working standard range.
Validation Performance Data (Hypothetical)
The following tables summarize the hypothetical performance data for the validated HPLC method.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,100 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
| Linearity Range | 1 - 100 µg/mL |
Table 2: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 40 | 39.8 | 99.5 |
| 100% | 50 | 50.3 | 100.6 |
| 120% | 60 | 59.5 | 99.2 |
| Mean Recovery | | | 99.77% |
Table 3: Precision
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | %RSD |
|---|---|---|---|
| Repeatability | 50 | 760,100 | 0.8% |
| Intermediate Precision | 50 | 758,900 | 1.2% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
|---|---|
| LOD | 0.3 |
| LOQ | 1.0 |
Table 5: Robustness
| Parameter | Variation | % Change in Peak Area |
|---|---|---|
| Flow Rate | ± 0.1 mL/min | < 2.0% |
| Column Temperature | ± 2 °C | < 1.5% |
| Mobile Phase Composition | ± 2% Acetonitrile | < 2.5% |
Gas Chromatography (GC): An Alternative Approach
For compounds that are volatile and thermally stable, Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) can be an effective analytical alternative. Assuming this compound possesses these characteristics, a GC method offers the advantages of high resolution and sensitivity.
Experimental Workflow for GC Method Validation
The validation workflow for a GC method mirrors that of HPLC, with adjustments in the specific parameters being optimized and tested.
Caption: Workflow for GC Method Validation.
Detailed GC Method Protocol
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
Injection Volume: 1 µL (split ratio 20:1)
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a suitable solvent (e.g., Dichloromethane).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Sample Solution: Prepare the sample by dissolving a known amount in the solvent to achieve a concentration within the working standard range.
Validation Performance Data (Hypothetical)
The following tables summarize the hypothetical performance data for the validated GC method.
Table 6: Linearity and Range
| Concentration (µg/mL) | Peak Area (pA*s) |
|---|---|
| 1 | 5,100 |
| 5 | 25,550 |
| 10 | 51,200 |
| 25 | 128,000 |
| 50 | 255,800 |
| 100 | 511,500 |
| Correlation Coefficient (r²) | 0.9995 |
| Linearity Range | 1 - 100 µg/mL |
Table 7: Accuracy (Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
|---|---|---|---|
| 80% | 40 | 39.5 | 98.8 |
| 100% | 50 | 50.5 | 101.0 |
| 120% | 60 | 59.2 | 98.7 |
| Mean Recovery | | | 99.5% |
Table 8: Precision
| Parameter | Concentration (µg/mL) | Peak Area (n=6) | %RSD |
|---|---|---|---|
| Repeatability | 50 | 256,100 | 1.0% |
| Intermediate Precision | 50 | 254,900 | 1.5% |
Table 9: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Value (µg/mL) |
|---|---|
| LOD | 0.5 |
| LOQ | 1.5 |
Table 10: Robustness
| Parameter | Variation | % Change in Peak Area |
|---|---|---|
| Carrier Gas Flow | ± 0.1 mL/min | < 2.5% |
| Initial Oven Temperature | ± 2 °C | < 2.0% |
| Injector Temperature | ± 5 °C | < 1.8% |
Comparative Analysis: HPLC vs. GC
| Feature | HPLC Method | GC Method | Rationale and Recommendation |
| Applicability | Broadly applicable to non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. | HPLC is generally a more versatile and less risky initial approach for novel compounds where thermal stability has not been extensively studied. |
| Specificity | Excellent, especially with diode-array detection for peak purity analysis. | High, based on retention time. Co-elution can be a risk. | Both methods can be highly specific. The choice may depend on the impurity profile of the sample. |
| Sensitivity | Good, with LOD and LOQ in the low µg/mL range. | Potentially higher sensitivity, especially with specific detectors. | For trace analysis, GC might offer an advantage, but for routine quality control, both are likely sufficient. |
| Sample Preparation | Generally simpler, involving dissolution in the mobile phase. | May require derivatization for non-volatile compounds, adding complexity. | HPLC offers a more straightforward sample preparation workflow. |
| Run Time | Typically in the range of 5-15 minutes. | Can be faster, especially with modern rapid temperature programming. | GC may have a slight advantage in terms of speed per analysis. |
| Robustness | Good, with established protocols for assessing robustness. | Can be sensitive to variations in gas flow and temperature programming. | Both methods can be made robust with proper validation. |
Conclusion and Recommendations
Both HPLC and GC methodologies can be successfully validated for the quantitative analysis of this compound. The choice between the two will largely depend on the specific requirements of the analysis and the known properties of the compound and its potential impurities.
For routine quality control and in situations where the thermal stability of the analyte is not fully characterized, the developed HPLC method is the recommended approach. It offers a robust, reliable, and straightforward workflow with excellent performance characteristics that align with regulatory expectations.[7]
The GC method serves as a viable alternative, particularly if high throughput is a critical factor and the compound is confirmed to be volatile and thermally stable. However, the potential need for more complex method development and the sensitivity to operational parameters should be carefully considered.
Ultimately, the selection of an analytical method should be based on a thorough understanding of the analytical target profile and a risk-based assessment as outlined in the principles of modern analytical procedure lifecycle management.[8]
References
- SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.
- IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained.
- Techsol. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- MedchemExpress. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Biochemical Reagent.
- EANM. EANM guideline on the validation of analytical methods for radiopharmaceuticals.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- SIELC Technologies. (2018, May 16). Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- Sigma-Aldrich. Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate.
- International Council for Harmonisation. Quality Guidelines.
- PubChem. ethyl 3-isopropyl-1H-pyrazole-5-carboxylate.
- Royal Society of Chemistry. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. Quality: specifications, analytical procedures and analytical validation.
- National Institutes of Health. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
- Lab Manager. (2025, December 2). ICH and FDA Guidelines for Analytical Method Validation.
- International Council for Harmonisation. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
- MDPI. Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.
- ResearchGate. Structure and spectral data of pyrazole derivatives.
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. Separation of Ethyl 5-methyl-1H-pyrazole-3-carboxylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | SIELC Technologies [sielc.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
The Structure-Activity Relationship of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate: A Comparative Guide for Drug Discovery
For researchers, scientists, and professionals in drug development, the pyrazole scaffold represents a privileged heterocyclic motif due to its wide range of pharmacological activities. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific pyrazole derivative, ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate, by comparing its structural features and predicted activities with those of related analogs based on published experimental data. Understanding how subtle molecular modifications influence biological outcomes is paramount for the rational design of more potent and selective therapeutic agents.
The Pyrazole Core: A Versatile Pharmacophore
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The versatility of the pyrazole scaffold lies in its susceptibility to substitution at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide will focus on the 1, 3, and 5 positions of the pyrazole ring, using this compound as our reference compound.
Deconstructing the Molecule: A Positional Analysis of Substituent Effects
To build a comprehensive understanding of the SAR of this compound, we will dissect the molecule and examine the influence of each substituent on its potential biological activity by drawing comparisons with structurally related compounds.
The 5-Position: Impact of the Isopropyl Group
The substituent at the 5-position of the pyrazole ring plays a crucial role in modulating biological activity. In our target molecule, this position is occupied by an isopropyl group. While direct SAR studies on this specific compound are limited, we can infer its potential impact by examining analogs with different substituents at this position.
Studies on a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives have shed light on the influence of the 5-position substituent on anti-inflammatory activity.[1][4] For instance, compounds bearing substituted aryl groups at the 5-position, such as ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate and ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate, have demonstrated significant anti-inflammatory effects.[1][4] This suggests that steric bulk and electronic properties of the substituent at this position are key determinants of activity. The isopropyl group, being a small, lipophilic alkyl group, would likely confer a different pharmacological profile compared to bulkier, more polar aromatic moieties.
A comparative analysis of the antimicrobial activity of ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates also underscores the importance of the 5-substituent.[5] For example, ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate shows potent antibacterial activity.[5] This highlights that heteroaromatic substituents at the 5-position can be favorable for antimicrobial action.
Table 1: Comparison of Biological Activity with Variations at the 5-Position
| Compound | 5-Position Substituent | Biological Activity | Reference |
| This compound | Isopropyl | (Predicted) Antimicrobial, Anti-inflammatory | - |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 3,4-Dimethoxyphenyl | Significant Anti-inflammatory | [1][4] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | 2,3-Dimethoxyphenyl | Significant Anti-inflammatory | [1][4] |
| Ethyl 5-(2,5-dimethylthiophen-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate | 2,5-Dimethylthiophen-3-yl | Potent Antibacterial | [5] |
| Ethyl 5-(4-bromo-2-chlorophenyl)-1-phenyl-1H-pyrazole-3-carboxylate | 4-Bromo-2-chlorophenyl | Potent Antifungal | [5] |
The 1-Position: The Role of the N-Methyl Group
The substituent on the pyrazole nitrogen at the 1-position significantly influences the molecule's overall properties, including its metabolic stability and receptor-binding affinity. In our reference compound, a methyl group occupies this position.
The nature of the N-substituent can drastically alter the biological activity. For instance, in a series of 1-benzyl-5(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives, the presence of a bulky benzyl group at the N1-position was found to be compatible with potent analgesic, anti-inflammatory, and anticancer activities.[6] This suggests that the N1-position can accommodate larger substituents, which may be involved in crucial interactions with biological targets.
Comparing our N-methylated compound with N-phenyl analogs reveals further insights. A study on ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates demonstrated that an N-phenyl group, in combination with various 5-substituents, can lead to potent antimicrobial agents.[5] The choice between a small alkyl group like methyl and a larger aromatic group like phenyl can therefore be a critical decision in the design of pyrazole-based drugs, influencing factors such as solubility, lipophilicity, and potential for pi-stacking interactions.
The 3-Position: The Ethyl Carboxylate Moiety
The ethyl carboxylate group at the 3-position is a common feature in many biologically active pyrazoles. This group can act as a hydrogen bond acceptor and its ester nature makes it susceptible to hydrolysis by esterases in vivo, which can be a factor in prodrug design.
The esterification of the carboxylic acid at the 3-position is often crucial for cell permeability and oral bioavailability. The ethyl ester, in particular, provides a good balance of lipophilicity and stability. Variations in the ester group (e.g., methyl, propyl) could be explored to optimize pharmacokinetic properties. Furthermore, the carboxylate group can be converted to other functional groups, such as amides, to explore different binding interactions and metabolic profiles. For example, a series of pyrazole-5-carboxamide derivatives were synthesized and showed promising anticancer activity.[7]
Experimental Protocols for Synthesis and Biological Evaluation
To facilitate further research and comparison, this section provides a general methodology for the synthesis and biological evaluation of pyrazole carboxylate derivatives, based on established protocols.[4][5]
General Synthetic Scheme
The synthesis of 1,5-disubstituted pyrazole-3-carboxylates can be achieved through a multi-step process, often starting from a β-ketoester and a hydrazine derivative.
Caption: General synthetic workflow for pyrazole carboxylates.
Step-by-step methodology:
-
Synthesis of the Hydrazone Intermediate: A substituted β-ketoester is reacted with a substituted hydrazine in a suitable solvent (e.g., ethanol) under acidic or basic conditions to form the corresponding hydrazone.
-
Cyclization to the Pyrazole Core: The hydrazone intermediate is then heated, often in the presence of a dehydrating agent or a catalyst, to induce cyclization and form the pyrazole ring.
-
Esterification: If the synthesis starts with a pyrazole carboxylic acid, esterification can be carried out using an alcohol (e.g., ethanol) in the presence of an acid catalyst to yield the desired ethyl ester.
Antimicrobial Activity Assay (Broth Microdilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.
Caption: Workflow for antimicrobial activity determination.
Step-by-step methodology:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24-48 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Conclusion and Future Directions
The analysis of available literature on pyrazole carboxylate derivatives allows us to infer a preliminary structure-activity relationship for this compound. The substituents at the 1, 3, and 5-positions of the pyrazole ring are all critical determinants of the resulting biological activity.
-
5-Position: The size, shape, and electronic nature of the substituent at this position significantly impact activity. While the isopropyl group's specific contribution requires further investigation, comparisons with aryl-substituted analogs suggest that this position is a key area for modification to tune activity towards different targets.
-
1-Position: The N-substituent influences the overall physicochemical properties of the molecule. The N-methyl group in our target compound provides a simple, small lipophilic handle. Exploration of larger or more functionalized groups at this position is a valid strategy for optimizing activity.
-
3-Position: The ethyl carboxylate group is a common and effective moiety for enhancing cell permeability. Its potential for modification into other functional groups like amides opens up avenues for developing new analogs with different pharmacological profiles.
To build a more definitive SAR for this compound, a systematic study involving the synthesis and biological evaluation of a focused library of analogs is warranted. This would involve varying the alkyl group at the 5-position, exploring different N-substituents at the 1-position, and modifying the ester at the 3-position. Such a study would provide invaluable data for the rational design of novel pyrazole-based therapeutic agents.
References
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Letters in Drug Design & Discovery, 15(9), 949-957. [Link]
-
PubChem. Ethyl 5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed, 29651969. [Link]
-
PubChem. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. European Journal of Medicinal Chemistry, 53, 255-261. [Link]
-
PubChem. ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate. [Link]
-
Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591(1), 478-480. [Link]
-
Gouda, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(11), 1530. [Link]
-
Gouda, M. A., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, PMC5133896. [Link]
-
Al-Mulla, A. (2017). A review: Biological importance of pyrazole derivatives. Arabian Journal of Chemistry, 10, S1660-S1678. [Link]
-
Faria, J. V., et al. (2017). Pyrazole-based compounds as potential anticancer agents. Bioorganic & Medicinal Chemistry, 25(16), 4279-4293. [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules, 25(21), 5038. [Link]
-
Villarreal-Gómez, L. J., et al. (2021). Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. Journal of the Mexican Chemical Society, 65(3), 368-384. [Link]
-
Al-Ostath, A. I., et al. (2021). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 14(11), 103401. [Link]
-
Bekhit, A. A., & Abdel-Aziem, T. (2004). Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents. Bioorganic & Medicinal Chemistry, 12(8), 1935-1945. [Link]
-
Taha, M., et al. (2016). Synthesis and evaluation of analgesic, anti-inflammatory, and anticancer activities of new pyrazole-3(5)-carboxylic acid derivatives. Journal of the Chinese Chemical Society, 63(1), 71-80. [Link]
-
Hassan, A. S., et al. (2019). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 24(12), 2316. [Link]
-
Patel, R. V., et al. (2023). Synthesis, Characterization and Evaluation of Anticancer Activity of New Pyrazole-5-carboxamide Derivatives. Asian Journal of Chemistry, 35(7), 1735-1742. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
"Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate" regioisomer activity comparison
Title: Regioisomer Activity Guide: Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate vs. 5-Carboxylate Analogues
Executive Summary
This technical guide provides a comparative analysis of This compound (Target Isomer) and its regioisomer, Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate (Pharma Isomer).[1]
While these two compounds are chemically identical in atomic composition (
Chemical Identity & Structural Divergence
The core difference lies in the positioning of the isopropyl and carboxylate groups relative to the
| Feature | Target Isomer (Agro/Impurity) | Pharma Isomer (PDE5 Scaffold) |
| IUPAC Name | This compound | Ethyl 3-isopropyl-1-methyl-1H-pyrazole-5-carboxylate |
| Substitution Pattern | 1-Methyl, 3-Carboxylate , 5-Isopropyl | 1-Methyl, 3-Isopropyl , 5-Carboxylate |
| Steric Environment | High steric bulk near | Low steric bulk near |
| Primary Application | Herbicide intermediates, Fungicides | PDE5 Inhibitor Precursor (e.g., Methisosildenafil) |
| Key Interaction | NOE observed between | NOE observed between |
Synthesis & Regioselectivity
The synthesis of these pyrazoles typically involves the condensation of Methylhydrazine with Ethyl 2,4-dioxo-5-methylhexanoate (or similar unsymmetrical 1,3-diketones).[1] The regioselectivity is governed by the nucleophilicity of the hydrazine nitrogens and the electrophilicity of the diketone carbonyls.[1]
Mechanism of Regioisomer Formation
-
Pathway A (Pharma Isomer): The more nucleophilic
of methylhydrazine attacks the ketone carbonyl adjacent to the isopropyl group (sterically hindered but electronically activated).[1] This places the methyl group on the nitrogen distal to the isopropyl group.[1] -
Pathway B (Target Isomer): The
attacks the ketone carbonyl adjacent to the ester (or the attacks the isopropyl ketone).[1] This results in the 1-methyl-5-isopropyl arrangement.[1]
Regio-Control Factors:
-
Solvent Polarity: Protic solvents (Ethanol) often favor the thermodynamically stable isomer (3-isopropyl).[1]
-
Temperature: Lower temperatures (
) favor kinetic control, often increasing the ratio of the 5-isopropyl isomer (Target).[1]
Figure 1: Divergent synthesis pathways for pyrazole regioisomers.
Activity Comparison: Biological & Functional
A. Pharmaceutical Activity (PDE5 Inhibition)[1][2]
-
Active Scaffold (3-iPr): In PDE5 inhibitors (like Sildenafil), the pyrazole ring mimics the guanine base of cGMP.[1] The 5-carboxylate (often converted to a sulfonamide or amide) provides a critical hydrogen-bonding interaction within the enzyme's active site (Q-pocket).[1] The 3-isopropyl group fits into a hydrophobic pocket (H-pocket).[1]
-
Inactive Scaffold (5-iPr): The target isomer (5-isopropyl) reverses these positions.[1] The bulky isopropyl group at position 5 sterically clashes with the enzyme residues near the
binding site, and the carboxylate at position 3 is misaligned for the necessary H-bond.[1] Consequently, this isomer typically exhibits >100-fold lower potency or complete inactivity for PDE5.[1]
B. Agrochemical Activity
-
Active Scaffold (5-iPr): The 1-methyl-5-substituted pyrazole-3-carboxylate motif is frequently found in herbicides (e.g., related to Pyraclonil).[1] The steric bulk at position 5 and the ester at position 3 are essential for inhibiting protoporphyrinogen oxidase (PPO) or other plant-specific enzymes.[1]
-
Data Insight: In comparative crop protection assays, 5-substituted isomers often show superior pre-emergent herbicidal activity compared to their 3-substituted counterparts.[1]
Regioisomer Identification Protocol (Self-Validating)
Distinguishing these isomers is the most critical step in quality control.[1] Simple 1H NMR is often insufficient due to overlapping signals.[1] NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard validation method.[1]
Experimental Protocol: NOESY Validation
-
Sample Prep: Dissolve 10 mg of the product in 0.6 mL
. -
Acquisition: Run a 2D NOESY experiment (mixing time 500 ms).
-
Analysis Logic:
| Signal | Target Isomer (5-iPr) | Pharma Isomer (3-iPr) |
| N-Me Shift | ||
| NOE Correlation | N-Me | N-Me |
Detailed Purification Workflow
If a mixture is obtained, separation is required before biological testing.[1]
Method: High-Performance Liquid Chromatography (HPLC)[2]
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Isocratic Acetonitrile:Water (40:60) + 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV @ 254 nm.[1]
-
Elution Order:
References
-
Sildenafil Analogue Synthesis & Regiochemistry
-
Agrochemical Applications of Pyrazoles
- Title: Ethyl 5-isopropyl-1-methylpyrazole-3-carboxyl
-
Source: Chem-Impex / Biological Reagents.[1]
-
NMR Characterization of Pyrazole Regioisomers
-
PDE5 Inhibitor SAR Studies
Sources
Navigating the Toxicological Landscape of Pyrazole Carboxylates: A Comparative Guide for Researchers
A Senior Application Scientist's In-depth Analysis of Ethyl 5-isopropyl-1-methyl-1H-pyrazole-3-carboxylate and Its Analogs
In the dynamic field of drug discovery and development, a thorough understanding of a compound's toxicological profile is paramount. This guide offers a comparative analysis of the toxicity of this compound and its structural analogs. By examining available data and structure-activity relationships (SAR), we aim to provide researchers, scientists, and drug development professionals with a foundational understanding to guide their experimental design and compound selection processes.
Introduction to this compound and its Analogs
This compound belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1][2] The core pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a versatile building block found in numerous approved drugs.[1] Variations in the substituents on this ring system can dramatically influence a molecule's biological activity, including its toxicity.
This guide will focus on the comparative toxicity of this compound and its analogs with varying alkyl substituents at the 5-position of the pyrazole ring. Specifically, we will consider the methyl, ethyl, and propyl analogs to explore the influence of alkyl chain length and branching on cytotoxicity.
Chemical Structures of Target Compound and Analogs
Caption: Chemical structures of the target compound and its analogs.
Comparative Toxicological Profile
Direct, publicly available cytotoxicity data, such as IC50 or LD50 values, for this compound is limited. Therefore, this comparison relies on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements for close structural analogs and general trends observed in structure-activity relationship (SAR) studies of pyrazole derivatives.
Table 1: GHS Hazard Classifications of Ethyl 5-alkyl-1-methyl-1H-pyrazole-3-carboxylate Analogs
| Compound | GHS Hazard Statements | Citations |
| Ethyl 5-methyl-1H-pyrazole-3-carboxylate | Warning: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [3] |
| Ethyl 3-propyl-1H-pyrazole-5-carboxylate | Warning: Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. | [4] |
| Ethyl 5-amino-1-methyl-1H-pyrazole-3-carboxylate | Danger: Toxic if swallowed. |
Analysis of Available Data:
The GHS data for the methyl and propyl analogs suggest a potential for irritant effects on the skin, eyes, and respiratory tract. The methyl analog is also flagged as potentially harmful through oral, dermal, and inhalation routes. The amino-substituted analog exhibits a higher degree of acute oral toxicity. While this data does not provide quantitative cytotoxicity values, it indicates that the pyrazole carboxylate scaffold can elicit toxicological responses.
Structure-Activity Relationship (SAR) Insights
-
Lipophilicity: Increasing the size of the alkyl group at the 5-position (from methyl to isopropyl) generally increases the lipophilicity of the molecule. This can enhance cell membrane permeability, potentially leading to increased intracellular concentrations and, consequently, higher cytotoxicity.
-
Steric Hindrance: The branched nature of the isopropyl group, compared to the linear methyl, ethyl, and propyl groups, introduces steric bulk. This can affect how the molecule interacts with biological targets, potentially altering its toxicological profile. Steric hindrance can sometimes reduce activity by preventing optimal binding to a target protein, but it can also enhance toxicity by promoting off-target interactions.[5]
-
Metabolism: The alkyl substituent can influence the metabolic fate of the compound. Different alkyl groups may be hydroxylated or otherwise modified by cytochrome P450 enzymes at different rates, leading to metabolites with varying toxicity profiles.
Based on these principles, it is plausible to hypothesize that the cytotoxicity of this compound may be comparable to or slightly greater than its linear-chain analogs due to increased lipophilicity, although steric factors could modulate this effect.
Potential Mechanisms of Toxicity
While the specific mechanism of toxicity for this compound has not been elucidated, studies on other pyrazole derivatives offer potential avenues for investigation. One study on 1-methyl-1H-pyrazole-5-carboxamides revealed that their acute mammalian toxicity was associated with the inhibition of mitochondrial respiration. This disruption of cellular energy production is a common mechanism of cytotoxicity. It is conceivable that other pyrazole-containing compounds, including the carboxylate series, could share this or similar mechanisms of action.
Proposed Investigative Workflow for Cytotoxicity Assessment
Caption: A proposed experimental workflow for the comprehensive toxicity assessment of this compound and its analogs.
Experimental Protocols for In Vitro Cytotoxicity Assessment
To obtain quantitative data for a direct comparison, standardized in vitro cytotoxicity assays are essential. The following are detailed protocols for the MTT and Neutral Red Uptake assays, which are commonly used to assess the cytotoxic potential of chemical compounds.[6]
Cell Culture and Maintenance
The human hepatoma cell line, HepG2, is a well-established model for in vitro toxicity studies due to its metabolic capabilities.
-
Cell Line: HepG2 (human liver hepatocellular carcinoma)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7]
Protocol:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of viable cells.[8]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of medium containing 50 µg/mL neutral red to each well. Incubate for 3 hours.
-
Washing: Remove the neutral red medium and wash the cells with 150 µL of PBS.
-
Dye Extraction: Add 150 µL of destain solution (50% ethanol, 49% deionized water, 1% acetic acid) to each well and gently shake for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
While direct comparative toxicity data for this compound is currently lacking in the public domain, analysis of its structural analogs and established SAR principles provides a valuable starting point for its toxicological assessment. The available GHS data for related compounds suggests a potential for irritation and, in some cases, acute toxicity. It is hypothesized that the isopropyl substituent may lead to a moderate level of cytotoxicity, influenced by a balance of increased lipophilicity and steric effects.
To definitively characterize the toxicological profile of this compound and its analogs, rigorous in vitro cytotoxicity testing is essential. The provided experimental protocols for MTT and Neutral Red Uptake assays offer a robust framework for such investigations. Further mechanistic studies, such as assessing mitochondrial function and apoptosis induction, would provide a more comprehensive understanding of the potential toxic effects of this class of compounds. This knowledge is critical for making informed decisions in the early stages of drug discovery and development.
References
-
Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]
- Lan, R., Liu, Q., Fan, P., Lin, S., & Merlino, G. (1995). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. Journal of Medicinal Chemistry, 38(21), 4222-4233.
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (1995). Journal of Medicinal Chemistry, 38(21), 4222-4233.
- Aslantürk, Ö. S. (2023). In Vitro Cytotoxicity Test Methods: MTT and Neutral Red Uptake. Journal of the Turkish Society of Toxicology, 21(1), 1-10.
-
Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. (n.d.). Retrieved February 3, 2026, from [Link]
- Bhatia, R., & Sharma, A. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(19), 4417.
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). MDPI. Retrieved February 3, 2026, from [Link]
- Yogi, B., & Singh, R. K. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Medicinal Chemistry, 14(7), 716-724.
-
Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
MTT assay in HepG2 cells (A) and in the co-culture of HepG2 and THP1... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2016). Journal of the Brazilian Chemical Society, 27(10), 1845-1856.
- Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity.
- Cell Viability Assays. (2013). In Assay Guidance Manual. Bethesda (MD)
-
The four toxicity parameters of pyrazole-based derivatives 7c and 11a. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- (PDF) Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. (2013). International Journal of Organic Chemistry, 3(3), 1-6.
- In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. (2015). Journal of Applied Pharmaceutical Science, 5(3), 011-015.
-
Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). Retrieved February 3, 2026, from [Link]
-
Neutral Red Uptake. (n.d.). IIVS. Retrieved February 3, 2026, from [Link]
- (PDF) Convenient Synthesis, Characterization, Cytotoxicity and Toxicity of Pyrazole Derivatives. (2015). Acta Chimica Slovenica, 62(1), 136-151.
-
Systematic In Vitro Investigation of PEFs Pulse Parameter Specifications on HepG2 Liver Cancer Cells. (2023). MDPI. Retrieved February 3, 2026, from [Link]
-
Percentage cell viability using MTT assay in HepG2 cells. HepG2 cells... (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]
- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2023). Arabian Journal of Chemistry, 16(11), 105267.
-
ethyl 1-ethyl-5-methyl-1H-pyrazole-3-carboxylate | C9H14N2O2 | CID 16394811. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
-
Ethyl 5-formyl-1H-pyrazole-3-carboxylate | C7H8N2O3 | CID 3542775. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]
Sources
- 1. Structure-activity relationship studies of novel pyrazole and imidazole carboxamides as cannabinoid-1 (CB1) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
